molecular formula C29H28F2N6O2 B609727 Olafertinib CAS No. 1660963-42-7

Olafertinib

Cat. No.: B609727
CAS No.: 1660963-42-7
M. Wt: 530.6 g/mol
InChI Key: IDRGFNPZDVBSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EGFR Mutant-specific Inhibitor CK-101 is an orally available third-generation and selective inhibitor of certain epidermal growth factor receptor (EGFR) activating mutations, including the resistance mutation T790M, and the L858R and del 19 mutations, with potential antineoplastic activity. Upon administration, the EGFR mutant-specific inhibitor CK-101 specifically and covalently binds to and inhibits selective EGFR mutations, with particularly high selectivity against the T790M mutation, which prevents EGFR mutant-mediated signaling and leads to cell death in EGFR mutant-expressing tumor cells. Compared to some other EGFR inhibitors, CK-101 may have therapeutic benefits in tumors with T790M-mediated drug resistance. This agent shows minimal activity against wild-type EGFR (WT EGFR), and does not cause dose-limiting toxicities that occur during the use of non-selective EGFR inhibitors, which also inhibit WT EGFR. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Properties

IUPAC Name

N-[3-[2-[2,3-difluoro-4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]quinazolin-8-yl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F2N6O2/c1-2-25(39)33-21-7-3-5-19(17-21)22-8-4-6-20-18-32-29(35-28(20)22)34-23-9-10-24(27(31)26(23)30)37-13-11-36(12-14-37)15-16-38/h2-10,17-18,38H,1,11-16H2,(H,33,39)(H,32,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRGFNPZDVBSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CC=CC3=CN=C(N=C32)NC4=C(C(=C(C=C4)N5CCN(CC5)CCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1660963-42-7
Record name CK-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1660963427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLAFERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708TLB8J3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Olafertinib's Mechanism of Action in Non-Small Cell Lung Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olafertinib (formerly CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which are key drivers in a significant subset of non-small cell lung cancers (NSCLC). By covalently binding to the ATP-binding site of mutant EGFR, this compound potently and selectively inhibits downstream signaling pathways crucial for tumor cell proliferation and survival, while sparing wild-type EGFR, thereby promising a wider therapeutic window and a more favorable safety profile compared to earlier-generation TKIs. This technical guide provides an in-depth overview of the molecular mechanism of action of this compound, supported by preclinical data, and discusses its place in the evolving landscape of NSCLC treatment.

Introduction: The Challenge of EGFR-Mutated NSCLC

Activating mutations in the epidermal growth factor receptor (EGFR) are present in approximately 20% of patients with advanced NSCLC, making it a key therapeutic target.[1] While first and second-generation EGFR TKIs have shown significant clinical benefit, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[2] Third-generation EGFR TKIs, such as this compound, have been developed to overcome this challenge by specifically targeting both the initial activating mutations and the T790M resistance mutation.[2][3]

Core Mechanism of Action: Irreversible and Selective EGFR Inhibition

This compound is an oral, irreversible kinase inhibitor that selectively targets mutant forms of EGFR.[3] Its mechanism of action is centered on its ability to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling cascades that are critical for cancer cell growth, proliferation, and survival.[2]

A key feature of this compound is its high selectivity for mutant EGFR over wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects, such as the skin rash and diarrhea commonly associated with earlier-generation, less selective EGFR inhibitors.[4]

Preclinical Efficacy: In Vitro and In Vivo Evidence

Preclinical studies have demonstrated this compound's potent and selective activity against NSCLC models harboring EGFR mutations.

In Vitro Potency and Selectivity

This compound has shown significant potency against cancer cell lines with both activating and resistance EGFR mutations, while exhibiting substantially lower activity against cells with wild-type EGFR.

Table 1: In Vitro Potency of this compound (GI50/IC50)

EGFR Status/Cell LineMutation DetailsGI50/IC50
Enzyme AssayEGFR del1910 nM
Enzyme AssayEGFR L858R/T790M5 nM
Enzyme AssayEGFR WT689 nM
HCC827 Cell LineExon 19 Deletion< 0.015 µM
NCI-H1975 Cell LineL858R/T790M< 0.005 µM

Data sourced from MedchemExpress.com.[5]

In Vivo Anti-Tumor Activity

In xenograft models of human NSCLC, orally administered this compound demonstrated dose-dependent and significant tumor growth inhibition.

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models

Xenograft ModelEGFR MutationTreatmentTumor Growth Inhibition
PC-9Exon 19 DeletionThis compound (oral, daily)Up to 90%
NCI-H1975L858R/T790MThis compound (oral, daily)Up to 95%

Data sourced from a presentation by Checkpoint Therapeutics.[4]

Downstream Signaling Pathways Affected by this compound

By inhibiting EGFR, this compound effectively shuts down multiple downstream signaling pathways that are critical for tumor cell survival and proliferation. The primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This pathway plays a crucial role in cell growth, metabolism, and survival.

The inhibition of these pathways by this compound ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in EGFR-mutant NSCLC cells.[2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation This compound This compound This compound->EGFR Inhibits

Diagram 1: this compound's Inhibition of EGFR Downstream Signaling

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation (IC50) Assay

This assay determines the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50%.

Cell_Proliferation_Workflow A Seed NSCLC cells (e.g., HCC827, NCI-H1975) in 96-well plates B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add cell viability reagent (e.g., MTT, resazurin) C->D E Measure absorbance/ fluorescence D->E F Calculate IC50 values E->F

Diagram 2: Workflow for Cell Proliferation (IC50) Assay

Protocol:

  • Cell Seeding: NSCLC cell lines (e.g., HCC827 for exon 19 deletion, NCI-H1975 for L858R/T790M) are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A cell viability reagent, such as MTT or resazurin, is added to each well.

  • Data Acquisition: After a further incubation period, the absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Xenograft_Study_Workflow A Implant human NSCLC cells (e.g., PC-9, NCI-H1975) into immunodeficient mice B Allow tumors to establish A->B C Randomize mice into treatment and control groups B->C D Administer this compound (oral) or vehicle daily C->D E Monitor tumor volume and body weight D->E F Analyze tumor growth inhibition at study end E->F

Diagram 3: Workflow for an In Vivo Xenograft Study

Protocol:

  • Cell Implantation: Human NSCLC cells (e.g., PC-9 for exon 19 deletion, NCI-H1975 for L858R/T790M) are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude or SCID/Beige).

  • Tumor Establishment: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Group Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, different dose levels of this compound).

  • Drug Administration: this compound is administered orally once daily for a specified period (e.g., 14 or 21 days).

  • Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., twice weekly).

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control group.

Potential Mechanisms of Resistance to this compound

While specific clinical data on resistance to this compound is not yet widely available, mechanisms of resistance to third-generation EGFR TKIs in general have been described and can be broadly categorized as:

  • On-Target Resistance: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation occurs at the site of covalent binding for irreversible inhibitors like this compound, thereby preventing the drug from binding effectively.

  • Off-Target (Bypass) Resistance: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Examples include:

    • MET amplification

    • HER2 amplification

    • Activation of the RAS-MAPK pathway downstream of EGFR

Resistance_Mechanisms cluster_this compound This compound Action cluster_resistance Mechanisms of Resistance cluster_bypass Bypass Signaling This compound This compound Mutant_EGFR Mutant EGFR This compound->Mutant_EGFR Inhibits Tumor_Growth Tumor Growth & Survival Mutant_EGFR->Tumor_Growth On_Target On-Target Resistance (e.g., C797S mutation) On_Target->Mutant_EGFR Prevents Inhibition Off_Target Off-Target Resistance (Bypass Tracks) MET MET Amplification Off_Target->MET HER2 HER2 Amplification Off_Target->HER2 MET->Tumor_Growth HER2->Tumor_Growth

Diagram 4: Potential Resistance Mechanisms to this compound

Clinical Development and Future Directions

This compound is currently being evaluated in clinical trials for the treatment of NSCLC. A Phase 1/2 trial (NCT02926768) is assessing its safety and efficacy in patients with advanced solid tumors, including NSCLC with activating EGFR mutations or the T790M resistance mutation.[6][7] Furthermore, a Phase 3 trial is underway to evaluate this compound as a first-line treatment for patients with locally advanced or metastatic NSCLC harboring EGFR mutations. The results of these trials will be crucial in defining the clinical role of this compound in the management of EGFR-mutated NSCLC.

Conclusion

This compound is a potent and selective third-generation irreversible EGFR TKI with a well-defined mechanism of action. By effectively inhibiting the key driver of tumor growth in a significant portion of NSCLC patients, both in treatment-naïve and resistant settings, it holds considerable promise as a valuable addition to the therapeutic arsenal against this challenging disease. The ongoing clinical development will further elucidate its efficacy and safety profile, potentially establishing this compound as a key component of precision oncology for EGFR-mutated NSCLC.

References

Olafertinib (CK-101): A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed for high selectivity against both EGFR-TKI-sensitizing mutations (such as exon 19 deletions and the L858R substitution) and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors.[1][2][3] A key characteristic of third-generation inhibitors like this compound is their minimal activity against wild-type (WT) EGFR, which is believed to reduce the incidence of dose-limiting toxicities like skin rash and diarrhea that are common with less selective EGFR inhibitors.[1] This document provides a comprehensive technical overview of the target specificity of this compound, including its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as a covalent inhibitor of EGFR. Upon administration, it specifically and irreversibly binds to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR. This covalent modification blocks the kinase activity of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition ultimately leads to the suppression of tumor cell proliferation and the induction of apoptosis in cells harboring the susceptible EGFR mutations.[1]

Target Specificity and Potency

The selectivity of this compound for mutant forms of EGFR over the wild-type receptor is a hallmark of its design. This is quantified by comparing its inhibitory concentrations (IC50 or GI50) against cell lines expressing different EGFR variants.

Cell LineEGFR Mutation StatusThis compound IC50/GI50 (nM)Reference Compound IC50 (nM)
NCI-H1975L858R / T790M5-
HCC827Exon 19 deletion (delE746-A750)<15-
PC-9Exon 19 deletion--
A431Wild-Type (WT)689-

Data compiled from multiple sources. Note that assay conditions may vary between studies.

As indicated in the table, this compound demonstrates high potency against the double mutant L858R/T790M and the exon 19 deletion, with GI50 and IC50 values in the low nanomolar range.[1] In contrast, its activity against wild-type EGFR is significantly lower, with a GI50 of 689 nM, underscoring its mutant-selective profile.[1]

Signaling Pathways

EGFR Signaling Cascade

The Epidermal Growth Factor Receptor is a critical transmembrane protein that, upon binding to ligands such as EGF, dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for adaptor proteins and initiating a cascade of downstream signaling pathways. The two major pathways activated by EGFR are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.

  • PI3K-AKT-mTOR Pathway: This pathway is a crucial regulator of cell growth, survival, and metabolism.

Dysregulation of these pathways due to activating EGFR mutations is a key driver in the development and progression of non-small cell lung cancer (NSCLC).

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization EGFR->Dimerization Autophosphorylation Dimerization->Autophosphorylation Activation Grb2/Shc Grb2/Shc Autophosphorylation->Grb2/Shc Recruitment PI3K PI3K Autophosphorylation->PI3K Recruitment SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Growth Cell Growth, Proliferation, Survival Transcription->Cell_Growth Leads to Olafertinib_Mechanism Mutant_EGFR Mutant EGFR (e.g., L858R/T790M) C797_residue Cysteine 797 C797S_Mutation C797S Mutation Mutant_EGFR->C797S_Mutation Acquires This compound This compound (CK-101) This compound->C797_residue Covalently binds to Resistance Resistance to this compound This compound->Resistance Inactive_EGFR Inactive EGFR C797_residue->Inactive_EGFR leads to Downstream_Signaling Downstream Signaling (MAPK, PI3K/AKT) Inactive_EGFR->Downstream_Signaling Inhibits Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to C797S_Mutation->Resistance Prevents binding, leading to Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout Cell_Culture Culture NSCLC Cell Lines (HCC827, NCI-H1975, etc.) Seed_Cells Seed cells into 96-well plates Cell_Culture->Seed_Cells Adherence Incubate overnight for adherence Seed_Cells->Adherence Add_Drug Add drug dilutions to cells Adherence->Add_Drug Prepare_Drug Prepare serial dilutions of this compound Prepare_Drug->Add_Drug Incubate_72h Incubate for 72 hours Add_Drug->Incubate_72h Equilibrate Equilibrate plate to room temperature Incubate_72h->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix to lyse cells Add_Reagent->Lyse_Cells Stabilize Incubate for 10 min Lyse_Cells->Stabilize Read_Luminescence Measure luminescence Stabilize->Read_Luminescence Data_Analysis Data_Analysis Read_Luminescence->Data_Analysis Calculate IC50

References

Preclinical Profile of Olafertinib: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (formerly known as CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1] Developed by NeuPharma and Checkpoint Therapeutics, this compound represents a promising therapeutic agent for patients with advanced EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks EGFR signaling, leading to the inhibition of downstream pathways responsible for cell growth and proliferation, and ultimately inducing apoptosis in cancer cells harboring activating EGFR mutations and the T790M resistance mutation. A key characteristic of third-generation EGFR TKIs like this compound is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile with reduced on-target toxicities, such as skin rash and diarrhea, commonly associated with less selective EGFR inhibitors.

EGFR Signaling Pathway Inhibition by this compound

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade crucial for cell proliferation and survival. This compound intervenes at the initial step of this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Promotes This compound This compound This compound->EGFR Irreversibly Inhibits

EGFR Signaling Cascade and Point of this compound Intervention.

Preclinical Efficacy

In Vitro Potency

This compound has demonstrated potent and selective inhibition of cell proliferation in human cancer cell lines harboring EGFR mutations, while showing significantly less activity against cell lines with wild-type EGFR. The 50% inhibitory concentrations (IC50s) were determined in cell proliferation assays after a 72-hour incubation period.[2]

Cell LineEGFR Mutation StatusThis compound (CK-101) IC50 (µM)
NCI-H1975L858R / T790M<0.005
HCC827exon 19 deletion<0.015
A431Wild-Type>0.5
Table 1: In Vitro Cell Proliferation Inhibition by this compound. Data from Qian X, et al. AACR 2017.[2]

These results indicate that this compound is over 100-fold more potent against the T790M resistance mutation-harboring cell line NCI-H1975 compared to the wild-type EGFR cell line A431.[2]

In Vivo Antitumor Activity

The in vivo efficacy of this compound was evaluated in xenograft models using human NSCLC cell lines implanted in immunocompromised mice. This compound was administered orally once daily.

Xenograft ModelEGFR Mutation StatusTreatment DurationMaximum Tumor Growth Inhibition (TGI)
PC-9exon 19 deletion21 daysUp to 90% (p <0.001)
NCI-H1975L858R / T790M14 daysUp to 95% (p <0.001)
A431Wild-Type14 daysNo inhibition
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models. Data from Qian X, et al. AACR 2017.[3]

This compound demonstrated a dose-dependent inhibition of tumor growth in both the PC-9 and NCI-H1975 xenograft models.[3] In contrast, no tumor growth inhibition was observed in the A431 wild-type EGFR xenograft model, further supporting the mutant-selective profile of this compound.[3]

Preclinical Pharmacokinetics

While specific preclinical pharmacokinetic data for this compound are not publicly available, data from other third-generation EGFR TKIs, such as osimertinib, can provide a representative profile. In preclinical mouse models, osimertinib has been shown to have good oral bioavailability and brain penetration.

CompoundDose (mg/kg, oral)Cmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Half-life (hr)Brain:Plasma Ratio
Osimertinib25~15004-6~25000~5-7~2.5
Table 3: Representative Preclinical Pharmacokinetic Parameters of a Third-Generation EGFR TKI (Osimertinib) in Mice. Data compiled from publicly available preclinical studies.[4][5][6][7]

Experimental Protocols

Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a standard cell viability assay, likely a tetrazolium-based assay such as MTT or a luminescence-based assay like CellTiter-Glo.

Cell_Proliferation_Assay cluster_workflow Cell Viability Assay Workflow Cell_Seeding Seed NSCLC cells in 96-well plates Incubation_1 Allow cells to adhere overnight Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of this compound Incubation_1->Compound_Addition Incubation_2 Incubate for 72 hours Compound_Addition->Incubation_2 Reagent_Addition Add viability reagent (e.g., MTT, CellTiter-Glo) Incubation_2->Reagent_Addition Incubation_3 Incubate for 1-4 hours Reagent_Addition->Incubation_3 Measurement Measure absorbance or luminescence Incubation_3->Measurement Analysis Calculate IC50 values Measurement->Analysis Xenograft_Study_Workflow cluster_workflow Xenograft Model Workflow Cell_Implantation Subcutaneously implant NSCLC cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and vehicle control groups Tumor_Growth->Randomization Treatment_Administration Administer this compound or vehicle orally, once daily Randomization->Treatment_Administration Monitoring Monitor tumor volume and body weight 2-3 times per week Treatment_Administration->Monitoring Endpoint Sacrifice mice at study endpoint (e.g., 14-21 days or tumor volume limit) Monitoring->Endpoint Analysis Calculate Tumor Growth Inhibition (TGI) Endpoint->Analysis

References

Olafertinib: A Technical Guide to Overcoming T790M-Mediated Resistance in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) gene is a primary driver of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). Olafertinib (formerly CK-101 or RX518) is a third-generation, irreversible EGFR TKI specifically designed to overcome this resistance mechanism. By selectively targeting both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation while sparing wild-type (WT) EGFR, this compound offers a promising therapeutic strategy for patients who have progressed on earlier-generation TKIs. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in combating T790M-mediated resistance, complete with detailed experimental methodologies and pathway visualizations.

The Challenge of T790M-Mediated Resistance

The T790M mutation, a substitution of threonine (T) with methionine (M) at position 790 in the EGFR kinase domain, confers resistance to first and second-generation EGFR TKIs through steric hindrance, which reduces the binding affinity of these inhibitors. This single amino acid change is the most common mechanism of acquired resistance, occurring in a significant portion of patients who initially respond to drugs like gefitinib, erlotinib, and afatinib.

Mechanism of Action of this compound

This compound is a covalent, irreversible inhibitor of mutant EGFR. Its mechanism of action is centered on its ability to form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits the autophosphorylation of EGFR and subsequently blocks downstream signaling pathways crucial for tumor cell proliferation and survival. A key feature of this compound is its high selectivity for mutant EGFR over WT EGFR, which is attributed to its unique chemical structure that fits favorably into the altered ATP-binding pocket of the T790M-mutant receptor. This selectivity is intended to lead to a more favorable safety profile with reduced off-target toxicities, such as rash and diarrhea, which are commonly associated with WT EGFR inhibition.

Preclinical Efficacy of this compound

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the potent and selective activity of this compound against EGFR mutations, including the T790M resistance mutation.

Cell LineEGFR MutationThis compound GI50 (nM)[1]
NCI-H1975L858R/T790M5
HCC827exon 19 deletion10
A431Wild-Type689

These data highlight this compound's significant potency against the double-mutant L858R/T790M cell line and the exon 19 deletion cell line, while exhibiting substantially lower activity against the wild-type EGFR cell line, indicating a wide therapeutic window.

In Vivo Anti-Tumor Activity

The anti-tumor efficacy of this compound has been evaluated in xenograft models using human NSCLC cell lines.

Xenograft ModelEGFR MutationTreatmentTumor Growth Inhibition (%)[2]
NCI-H1975L858R/T790MThis compound (daily oral administration)Up to 95%
PC-9exon 19 deletionThis compound (daily oral administration)Up to 90%
A431Wild-TypeThis compoundNo significant activity

In these models, this compound demonstrated robust, dose-dependent inhibition of tumor growth in mice bearing tumors with activating and T790M resistance mutations, with no significant effect on tumors with wild-type EGFR.[2]

Clinical Development and Efficacy

This compound has been evaluated in a Phase 1/2 clinical trial (NCT02926768) in patients with advanced solid tumors, including NSCLC patients with EGFR mutations.[3][4]

Phase 1/2 Study in T790M-Positive NSCLC

Preliminary results from the ongoing Phase 1/2 trial were presented at the IASLC 19th World Conference on Lung Cancer in 2018.[5][6] The study enrolled patients who had progressed on a prior EGFR TKI and were positive for the T790M mutation.

Key Findings from the IASLC 2018 Presentation:

  • Safety: this compound was generally well-tolerated, with most adverse events being Grade 1 or 2. No dose-limiting toxicities were reported at the time of the presentation.[5]

  • Efficacy: Durable anti-tumor activity was observed in T790M-positive NSCLC patients who had failed previous TKI therapy.[5] The presentation noted a partial response in a T790M mutation-positive patient post-data cutoff.[5] Additionally, intracranial disease responses were observed in patients with brain metastases at baseline, suggesting that this compound may cross the blood-brain barrier.[5]

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway in T790M Resistance and this compound Inhibition

The following diagram illustrates the EGFR signaling pathway, the impact of the T790M mutation, and the mechanism of action of this compound.

EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs EGFR TKIs cluster_downstream Downstream Signaling EGFR_WT Wild-Type EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_WT->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_WT->PI3K_AKT_mTOR EGFR_mut Activating Mutant EGFR (e.g., L858R, del19) EGFR_mut->RAS_RAF_MEK_ERK Constitutive Activation EGFR_mut->PI3K_AKT_mTOR EGFR_T790M T790M Resistant Mutant EGFR EGFR_T790M->RAS_RAF_MEK_ERK Constitutive Activation EGFR_T790M->PI3K_AKT_mTOR Gen1_2_TKI 1st/2nd Gen TKI (e.g., Gefitinib) Gen1_2_TKI->EGFR_mut Inhibits Gen1_2_TKI->EGFR_T790M Ineffective This compound This compound This compound->EGFR_mut Irreversibly Inhibits This compound->EGFR_T790M Irreversibly Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF EGF->EGFR_WT Binds

Caption: EGFR signaling pathway in the context of T790M resistance and this compound inhibition.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines a typical experimental workflow for the preclinical assessment of a T790M-selective EGFR inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Kinase_Assay Biochemical Kinase Assay (EGFR WT, mutant, T790M) IC50 Determine IC50/GI50 Values Kinase_Assay->IC50 Cell_Viability Cell Viability/Proliferation Assay (NSCLC cell lines) Cell_Viability->IC50 Western_Blot Western Blot Analysis (Downstream signaling) Signaling_Effect Assess Downstream Signaling Inhibition Western_Blot->Signaling_Effect Xenograft NSCLC Xenograft Model (e.g., NCI-H1975) TGI Tumor Growth Inhibition (TGI) & Tolerability Studies Xenograft->TGI Efficacy_Safety Evaluate In Vivo Efficacy & Safety Profile TGI->Efficacy_Safety IC50->Xenograft Guide dose selection Signaling_Effect->Xenograft Confirm mechanism Conclusion Preclinical Proof-of-Concept Efficacy_Safety->Conclusion Go/No-Go for Clinical Trials

Caption: A streamlined workflow for the preclinical evaluation of T790M-targeting EGFR inhibitors.

Detailed Experimental Protocols

Biochemical EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.

Materials:

  • Recombinant human EGFR (WT, L858R/T790M, etc.)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound (and control compounds) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the recombinant EGFR enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection method according to the manufacturer's protocol.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay

Objective: To assess the effect of this compound on the viability and proliferation of NSCLC cell lines with different EGFR mutation statuses.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, HCC827, A431)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (and control compounds) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

Procedure:

  • Seed the NSCLC cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, measure cell viability using a luminescence-based assay that quantifies ATP levels, which is indicative of the number of viable cells.

  • Record the luminescence signal using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) values.

Western Blot Analysis of Downstream Signaling

Objective: To evaluate the effect of this compound on the phosphorylation of EGFR and key downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Culture the cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate it with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

In Vivo Xenograft Studies

Objective: To assess the anti-tumor efficacy and tolerability of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • NSCLC cell lines for implantation (e.g., NCI-H1975)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Implant the NSCLC cells subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice daily by oral gavage.

  • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a potent and selective third-generation EGFR TKI that has demonstrated significant preclinical and early clinical activity in overcoming T790M-mediated resistance in NSCLC. Its ability to effectively inhibit both activating and resistance mutations while sparing wild-type EGFR positions it as a valuable therapeutic option for patients who have progressed on earlier-generation inhibitors. The data presented in this guide underscore the robust scientific rationale for the continued development of this compound as a targeted therapy for this patient population. Further clinical investigation will be crucial to fully elucidate its efficacy and safety profile and to establish its role in the evolving landscape of NSCLC treatment.

References

Methodological & Application

Determining the Potency of Olafertinib: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), in various cancer cell lines. This compound is designed to target specific EGFR mutations, particularly the T790M resistance mutation in non-small cell lung cancer (NSCLC).[1][2] This guide includes a summary of this compound's activity, comprehensive protocols for cell viability assays and western blotting to confirm its mechanism of action, and visual diagrams of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is an orally available, irreversible third-generation EGFR-TKI.[1] It selectively inhibits both EGFR-TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with minimal activity against wild-type EGFR.[1][3][4] This selectivity profile suggests a potentially improved therapeutic window and reduced side effects compared to earlier-generation EGFR inhibitors. The primary indication for this compound is for the treatment of NSCLC in patients who have developed resistance to previous EGFR inhibitor therapies.[1][2] Determining the IC50 value of this compound in various cancer cell lines is a critical step in preclinical research to assess its potency and selectivity.

Data Presentation: this compound IC50/GI50 Values

The growth inhibitory effects of this compound have been predominantly characterized in non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations. The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against key EGFR genotypes.

Cell Line ModelEGFR Mutation StatusGI50 (nM)
Engineered Cell LineL858R/T790M5[3][5]
Engineered Cell LineExon 19 Deletion10[3][5]
Engineered Cell LineWild-Type (WT)689[3][5]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the procedure for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., NCI-H1975 for EGFR L858R/T790M, A549 for EGFR WT)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000 - 10,000 cells/well) in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is designed to confirm the inhibitory effect of this compound on EGFR signaling by assessing the phosphorylation status of EGFR.

Materials:

  • Cancer cell lines (e.g., NCI-H1975)

  • Complete growth medium

  • This compound

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 2-4 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe with anti-total-EGFR and then anti-β-actin antibodies to ensure equal protein loading.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding adhesion 24h Incubation for Adhesion seeding->adhesion treatment Treat Cells with this compound adhesion->treatment drug_prep Prepare this compound Dilutions drug_prep->treatment incubation 72h Incubation treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation 4h Incubation add_mtt->formazan_incubation dissolve Dissolve Formazan formazan_incubation->dissolve read_absorbance Read Absorbance dissolve->read_absorbance calculate_viability % Viability Calculation read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation This compound This compound This compound->EGFR Inhibits Autophosphorylation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Olafertinib Western Blot Analysis of EGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olafertinib (CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first- or second-generation EGFR TKIs.[1] The mechanism of action of this compound involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that promote tumor cell proliferation and survival. Western blotting is a fundamental technique to assess the efficacy of this compound by directly measuring the levels of phosphorylated EGFR (p-EGFR) in cancer cell lines. These application notes provide a detailed protocol for analyzing the dose-dependent inhibition of EGFR phosphorylation by this compound using Western blot.

Data Presentation

The following table summarizes illustrative quantitative data from a Western blot analysis showing the dose-dependent inhibition of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in NCI-H1975 cells (a human lung adenocarcinoma cell line with L858R and T790M EGFR mutations) treated with this compound for 24 hours. Densitometry analysis was performed to quantify the band intensities, which were normalized to total EGFR and expressed as a percentage of the untreated control.

This compound Concentration (nM)Mean p-EGFR/Total EGFR Ratio (Normalized)Standard Deviation% Inhibition of EGFR Phosphorylation
0 (Vehicle Control)1.000.080%
10.750.0625%
50.420.0558%
100.180.0382%
500.050.0295%
1000.020.0198%

Note: The data presented in this table is for illustrative purposes to demonstrate the expected outcome of the experiment and may not represent actual experimental results.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the mechanism of inhibition by this compound. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on key tyrosine residues. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation. This compound, as a TKI, blocks the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR pEGFR p-EGFR EGFR->pEGFR Ligand Binding Autophosphorylation Grb2 Grb2 pEGFR->Grb2 PI3K PI3K pEGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->pEGFR Inhibits Phosphorylation

Caption: EGFR signaling pathway and inhibition by this compound.

Experimental Workflow

The following diagram outlines the key steps for performing a Western blot analysis to determine the effect of this compound on EGFR phosphorylation.

Western_Blot_Workflow start Start: Seed NSCLC Cells (e.g., NCI-H1975) treatment Treat cells with varying concentrations of this compound start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-EGFR or anti-EGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end_node End: Data Analysis & Interpretation analysis->end_node

Caption: Western blot workflow for EGFR phosphorylation analysis.

Experimental Protocols

Materials and Reagents
  • Cell Line: NCI-H1975 (human lung adenocarcinoma, EGFR L858R/T790M)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer

  • Transfer: PVDF membrane, transfer buffer

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-EGFR (e.g., Tyr1068, Tyr1173)

    • Mouse anti-total EGFR

    • Rabbit or Mouse anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Procedure
  • Cell Culture and Treatment:

    • Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours before treatment.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) in serum-free medium for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a precast polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imaging system.

    • To analyze total EGFR and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-EGFR band intensity to the total EGFR band intensity for each sample. Further normalize to the loading control (β-actin) to account for any loading inaccuracies. Express the results as a percentage of the vehicle-treated control.

References

Application Notes and Protocols for Olafertinib Xenograft Mouse Model Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2] As a targeted therapy, this compound selectively and irreversibly inhibits mutant forms of EGFR, including the T790M resistance mutation, while demonstrating minimal activity against wild-type (WT) EGFR.[2][3][4] This selectivity is intended to reduce the side effects commonly associated with EGFR inhibition, such as skin rash and diarrhea.[3] The mechanism of action involves binding to the ATP-binding site of the mutated EGFR, which in turn blocks downstream signaling pathways essential for tumor cell proliferation and survival, ultimately leading to apoptosis.[2]

These application notes provide a comprehensive guide to designing and executing preclinical xenograft mouse model studies to evaluate the in vivo efficacy of this compound. The protocols outlined below are based on established methodologies for EGFR inhibitors and specific preclinical data available for this compound.

Data Presentation

Table 1: In Vitro Cellular Proliferation Inhibition by this compound
Cell LineEGFR Mutation StatusThis compound GI50 (nM)
NCI-H1975L858R/T790M5
PC-9exon 19 deletion10
A431Wild-Type689
Data sourced from MedchemExpress and Checkpoint Therapeutics preclinical data.[3][4]
Table 2: this compound In Vivo Efficacy in NSCLC Xenograft Models
Cell LineMouse StrainTreatmentTumor Growth Inhibitionp-value
PC-9 (exon 19 del)SCID/BeigeThis compound (p.o., daily for 14 or 21 days)Up to 90%<0.001
NCI-H1975 (L858R/T790M)BALB/c nudeThis compound (p.o., daily for 14 or 21 days)Up to 95%<0.001
Data sourced from Checkpoint Therapeutics preclinical data.[3]

Signaling Pathways and Experimental Workflow

EGFR Signaling Pathway Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Mutant EGFR (e.g., T790M) EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits ATP Binding Apoptosis Apoptosis ATP ATP RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_monitoring Tumor Growth and Treatment cluster_analysis Endpoint Analysis Cell_Culture 1. NSCLC Cell Culture (e.g., NCI-H1975, PC-9) Cell_Harvest 2. Cell Harvesting and Counting Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Injection of Tumor Cells Cell_Harvest->Implantation Mouse_Prep 3. Immunocompromised Mice (e.g., BALB/c nude, SCID) Mouse_Prep->Implantation Tumor_Growth 5. Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. This compound Administration (e.g., oral gavage, daily) Randomization->Treatment Monitoring 8. Continued Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 9. Euthanasia and Tumor Excision Monitoring->Endpoint Data_Analysis 10. Data Analysis (TGI, Statistical Analysis) Endpoint->Data_Analysis Histo_Analysis 11. Histology/IHC (p-EGFR, Ki-67) Endpoint->Histo_Analysis Western_Blot 12. Western Blot (Downstream Pathways) Endpoint->Western_Blot

References

Application Notes and Protocols: Preparation of Olafertinib Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olafertinib (also known as CK-101 or RX518) is an oral, third-generation, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively inhibit both EGFR-TKI-sensitizing mutations (e.g., L858R, exon 19 deletion) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors.[3][4] this compound shows minimal activity against wild-type EGFR, which may lead to an improved safety profile by reducing off-target effects.[5][6] By binding to the ATP-binding site of the mutated EGFR, this compound blocks downstream signaling pathways crucial for tumor cell growth and survival, ultimately inducing apoptosis.[3] These characteristics make it a valuable tool for in vitro studies of non-small cell lung cancer (NSCLC) and other malignancies harboring these specific EGFR mutations.[1]

Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for preparing a dimethyl sulfoxide (DMSO)-based stock solution of this compound for use in cell culture applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate stock solution preparation.

PropertyValueSource
Synonyms CK-101, RX-518[5][7][8]
CAS Number 1660963-42-7[5]
Molecular Formula C₂₉H₂₈F₂N₆O₂[5][8]
Molecular Weight 530.58 g/mol [5][6]
Appearance Solid powder[5]
Purity >98% (typical)[5]

Mechanism of Action: EGFR Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the epidermal growth factor receptor (EGFR). EGFR activation, typically through ligand binding, leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain.[9] This phosphorylation creates docking sites for adapter proteins, which in turn activate major downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[7] this compound covalently binds to and inhibits specific mutant forms of EGFR, thereby blocking these downstream signals and leading to cell death in cancer cells that rely on these mutations.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

3.1. Materials and Equipment

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL) or cryovials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

3.2. Experimental Workflow

The overall workflow for preparing and using the this compound stock solution involves weighing the compound, dissolving it in a suitable solvent, aliquoting for storage, and finally diluting it for use in cell culture experiments.

Workflow A 1. Weigh this compound Powder B 2. Add DMSO to Desired Concentration A->B C 3. Ensure Complete Dissolution (Vortex/Sonicate) B->C D 4. Aliquot into Sterile Tubes C->D E 5. Store Aliquots at -20°C or -80°C D->E F 6. Thaw and Dilute in Culture Medium for Use E->F

Caption: Workflow for preparing and using this compound stock solution.

3.3. Step-by-Step Procedure

Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

For example, to make 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (mg) = 1 (mL) × 10 (mM) × 530.58 ( g/mol ) = 5.3058 mg

Procedure:

  • Preparation: Put on appropriate PPE. Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock will be used directly in cell culture.

  • Weighing: Accurately weigh out approximately 5.31 mg of this compound powder and place it into a sterile microcentrifuge tube or vial. Record the exact weight.

  • Solvent Addition: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration. Volume (µL) = [Mass (mg) / 530.58 ( g/mol )] × 100,000 Example: For 5.31 mg of this compound, add 1000 µL (1 mL) of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder. Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[1] Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes or cryovials.[10][11]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is crucial to maintain the activity of this compound. Recommendations for storing both the solid compound and the stock solution are summarized below.

FormStorage ConditionDurationSource
Solid Powder Dry, dark at 0-4°CShort-term (days to weeks)[5]
Dry, dark at -20°CLong-term (months to years)[5]
Stock Solution (in DMSO) -20°CUp to 1 year[1]
-80°CUp to 2 years[1]

Note: Avoid repeated freeze-thaw cycles of the stock solution. For in-vivo experiments, working solutions should be prepared fresh on the same day of use.[1]

Application in Cell Culture

5.1. Dilution to Working Concentration

Before treating cells, the 10 mM DMSO stock solution must be serially diluted to the desired final concentration in pre-warmed, complete cell culture medium.

  • Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution. It is critical that the final concentration of DMSO in the culture medium is kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Always prepare a vehicle control using the same final concentration of DMSO in the culture medium to account for any effects of the solvent on the cells.

5.2. Example Dilution Series

To achieve a final concentration of 100 nM this compound in a final volume of 2 mL:

  • Prepare an intermediate dilution: Add 2 µL of the 10 mM stock to 1998 µL of culture medium. This creates a 10 µM intermediate solution.

  • Add 20 µL of the 10 µM intermediate solution to 1980 µL of culture medium (in the well with cells) to achieve the final 100 nM concentration. The final DMSO concentration will be 0.1%.

The effective concentration of this compound can vary significantly depending on the cell line and the specific EGFR mutation status. Published GI₅₀ (50% growth inhibition) values can serve as a starting point for determining the appropriate concentration range for your experiments.[1]

EGFR StatusCell Line ExampleGI₅₀ / IC₅₀Source
L858R/T790M NCI-H1975< 5 nM[1]
Exon 19 Deletion HCC827< 15 nM[1]
Wild-Type -~689 nM[1]

Safety Precautions

This compound is a potent bioactive compound. Standard laboratory safety practices should be strictly followed.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Avoid inhalation of the powder and contact with skin or eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

Application Notes and Protocols for the Long-Term Storage and Stability of Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target specific mutations in non-small cell lung cancer (NSCLC).[1][2][3][4] As with any therapeutic agent, ensuring the long-term stability and integrity of this compound is critical for accurate experimental results and the development of safe and effective pharmaceutical formulations. These application notes provide a guide to the recommended storage conditions and protocols for assessing the stability of this compound.

Data Presentation: Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the potency of this compound. The following table summarizes the recommended storage conditions for this compound in both solid form and as a stock solution, based on available supplier data.

FormStorage TemperatureRecommended Duration
Solid Powder 4°CFor short to medium-term storage.
Stock Solution -20°CUp to 1 year.[3]
-80°CUp to 2 years.[3]

Note: It is crucial to refer to the certificate of analysis or technical datasheet provided by the specific supplier for the most accurate and lot-specific storage information.

Experimental Protocols

To ensure the stability of this compound under various conditions, and to identify potential degradation products, a series of stability-indicating experiments should be performed. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for drug stability testing.

Protocol 1: Long-Term Stability Assessment of Solid this compound

Objective: To evaluate the stability of solid this compound under recommended and accelerated storage conditions over an extended period.

Materials:

  • This compound (solid powder)

  • Climate-controlled stability chambers

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18) and solvents

Methodology:

  • Sample Preparation: Aliquot sufficient quantities of solid this compound from a single batch into amber glass vials to minimize light exposure.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions:

    • Long-term: 4°C with controlled humidity.

    • Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH.

  • Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis:

    • Visual Inspection: Note any changes in physical appearance (color, texture).

    • Purity Assessment by HPLC:

      • Prepare a standard solution of this compound of known concentration.

      • Dissolve the stored samples in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration.

      • Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating this compound from its potential degradation products.

      • Quantify the purity of this compound and the presence of any degradation products by comparing peak areas to the standard.

    • Identification of Degradants by LC-MS: If significant degradation is observed, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the molecular weights of the degradation products to aid in their structural elucidation.

Protocol 2: Forced Degradation Studies

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV system

  • LC-MS system

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: Subject the this compound solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.

    • Oxidation: Add 3% H₂O₂ and store at room temperature.

    • Thermal Degradation: Heat a solution of this compound at an elevated temperature (e.g., 70°C).

    • Photostability: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) until significant degradation (e.g., 5-20%) is observed.

  • Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples by HPLC to determine the extent of degradation and the profile of degradation products.

    • Use LC-MS to characterize the degradation products.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a hypothetical signaling pathway for EGFR inhibitors like this compound.

experimental_workflow cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_reporting 4. Reporting start Obtain this compound (Single Batch) aliquot Aliquot into Vials start->aliquot long_term Long-Term (4°C) aliquot->long_term accelerated Accelerated (25°C/60%RH, 40°C/75%RH) aliquot->accelerated pull_samples Pull Samples at Intervals long_term->pull_samples accelerated->pull_samples visual Visual Inspection pull_samples->visual hplc Purity by HPLC pull_samples->hplc report Generate Stability Report visual->report lcms Degradant ID by LC-MS hplc->lcms If degradation > threshold hplc->report lcms->report

Caption: Experimental workflow for long-term stability testing of this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr Mutant EGFR pi3k PI3K egfr->pi3k ras RAS egfr->ras This compound This compound This compound->egfr Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Simplified signaling pathway of mutant EGFR and the inhibitory action of this compound.

References

Application Notes and Protocols for Utilizing Olafertinib in 3D Spheroid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to more accurately mimic the complex microenvironment of in vivo tumors compared to traditional two-dimensional (2D) monolayers.[1][2][3][4][5] Spheroids replicate key aspects of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence cellular responses to therapeutic agents.[2][4] Consequently, 3D culture systems are valuable tools for preclinical drug screening and for investigating mechanisms of drug resistance.[1][6][7]

Olafertinib (CK-101) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[8][9] This document provides detailed protocols for the generation of NSCLC 3D spheroids, treatment with this compound, and subsequent analysis of its anti-cancer effects. The methodologies described herein are intended to guide researchers in establishing robust and reproducible assays for evaluating the efficacy of this compound and other targeted therapies in a more physiologically relevant context.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and metastasis in many cancers.[10] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote tumor growth and survival. This compound selectively binds to the ATP-binding site of mutant EGFR, including the T790M variant, thereby blocking its kinase activity and preventing the activation of these downstream pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes This compound This compound This compound->EGFR Inhibits

Figure 1: EGFR Signaling Pathway and this compound's Mechanism of Action.

Data Presentation

The use of 3D spheroid models often reveals differences in drug sensitivity compared to 2D cultures, with spheroids generally exhibiting increased resistance.[1][6][7] This is attributed to factors such as limited drug penetration and the presence of quiescent cells in the spheroid core. The following tables provide examples of relevant cell lines for studying this compound and a template for presenting dose-response data.

Table 1: Non-Small Cell Lung Cancer (NSCLC) Cell Lines for this compound Studies

Cell LineEGFR Mutation StatusCharacteristics
NCI-H1975L858R, T790MExpresses the T790M resistance mutation targeted by this compound.[1]
PC-9exon 19 deletionSensitive to first-generation EGFR TKIs; can be used as a control.
HCC827exon 19 deletionSensitive to EGFR TKIs and commonly used in 3D culture studies.[1][10]
A549EGFR Wild-TypeEGFR wild-type cell line, serving as a negative control.

Table 2: Exemplary Dose-Response Data for EGFR Inhibitors in 2D vs. 3D Culture

CompoundCell LineCulture ConditionIC50 (nM)
This compound NCI-H19752D MonolayerExpected: 5-20
3D Spheroid Expected: 50-200
GefitinibNCI-H19752D Monolayer>1000
3D Spheroid>10000
This compound HCC8272D MonolayerExpected: 1-10
3D Spheroid Expected: 10-100

Note: IC50 values for this compound are hypothetical, based on expected outcomes for third-generation EGFR TKIs, which typically show higher IC50 values in 3D cultures compared to 2D.[1][6][7] Actual values must be determined experimentally.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on NSCLC spheroids.

Protocol 1: Generation of 3D Tumor Spheroids (Liquid Overlay Method)

This protocol describes the formation of spheroids using ultra-low attachment plates, which prevent cells from adhering to the surface, thereby promoting cell-cell aggregation.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture NSCLC cells in standard tissue culture flasks until they reach 70-80% confluency.

  • Aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability (should be >95%).

  • Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.

  • Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells per well).

  • Centrifuge the plate at low speed (e.g., 150 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days to allow for spheroid formation. Spheroids should appear as tight, spherical aggregates.

Spheroid_Formation_Workflow start Start: 2D Cell Culture harvest Harvest and Count Cells start->harvest seed Seed Cells in Ultra-Low Attachment Plate harvest->seed centrifuge Centrifuge Plate (Low Speed) seed->centrifuge incubate Incubate for 3-5 Days centrifuge->incubate spheroids Spheroid Formation incubate->spheroids

Figure 2: Workflow for 3D Spheroid Formation.
Protocol 2: this compound Treatment and Viability Assessment

This protocol details the treatment of pre-formed spheroids with this compound and the subsequent measurement of cell viability using a luminescence-based assay.

Materials:

  • Pre-formed NSCLC spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Luminometer

Procedure:

  • Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in complete culture medium to achieve a range of desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.

  • Treat Spheroids: Carefully remove 100 µL of medium from each well containing a spheroid. Add 100 µL of the appropriate this compound dilution or vehicle control to each well.

  • Incubate: Return the plate to the incubator and treat the spheroids for 72-96 hours.

  • Viability Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions. c. Add 100 µL of the reagent to each well. d. Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis. e. Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: a. Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability. b. Plot the normalized viability data against the logarithm of the this compound concentration. c. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Logical_Relationship cluster_model In Vitro Model cluster_treatment Treatment cluster_outcome Analysis & Outcome Spheroid 3D Spheroid Model (Physiologically Relevant) This compound This compound Treatment (Dose-Response) Spheroid->this compound Monolayer 2D Monolayer Model (Traditional) Monolayer->this compound Comparison Viability Measure Cell Viability (e.g., CellTiter-Glo 3D) This compound->Viability IC50 Determine IC50 Value Viability->IC50 Efficacy Assess Preclinical Efficacy IC50->Efficacy

Figure 3: Rationale for Using 3D Spheroids to Test this compound Efficacy.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for implementing 3D spheroid culture systems to evaluate the efficacy of this compound. By leveraging these more clinically relevant in vitro models, researchers can gain deeper insights into the therapeutic potential of novel EGFR inhibitors and better predict their in vivo activity. The enhanced physiological relevance of 3D spheroids makes them an indispensable tool in the modern drug development pipeline for oncology.[3][4][5]

References

Application Notes and Protocols for Studying EGFR Gatekeeper Mutations with Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M "gatekeeper" resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR.[1][3][4] This selectivity profile makes this compound a valuable tool for studying the mechanisms of resistance to first- and second-generation EGFR TKIs and for developing therapeutic strategies to overcome this resistance. The T790M mutation, located in the ATP-binding pocket of the EGFR kinase domain, is the most common mechanism of acquired resistance to earlier-generation EGFR inhibitors.[5]

These application notes provide an overview of the use of this compound in preclinical research, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Mechanism of Action

This compound covalently binds to the cysteine residue at position 797 (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5] The T790M mutation confers resistance to first- and second-generation TKIs by increasing the affinity of the receptor for ATP and by sterically hindering the binding of these reversible inhibitors.[5] this compound's structure allows it to effectively inhibit the T790M mutant, thereby overcoming this resistance mechanism.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various EGFR Genotypes
Cell LineEGFR Mutation StatusThis compound GI50 (nM)This compound IC50 (µM)Reference Compound (Osimertinib) IC50 (nM)Reference Compound (Afatinib) IC50 (nM)
NCI-H1975L858R/T790M5< 0.005223
HCC827delE746-A750 (exon 19)10< 0.01531
A431Wild-Type689-28034

Data compiled from MedChemExpress and Checkpoint Therapeutics.[2][6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on third-generation EGFR inhibitors and is suitable for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • EGFR mutant and wild-type non-small cell lung cancer (NSCLC) cell lines (e.g., NCI-H1975, HCC827, A431)

  • RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C.[3]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 10 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values.

EGFR Phosphorylation Assay (Western Blot)

This protocol allows for the assessment of this compound's inhibitory effect on EGFR phosphorylation and downstream signaling pathways.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-AKT, anti-total AKT, and anti-actin or anti-tubulin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID/Beige mice)[3]

  • NSCLC cell lines (e.g., NCI-H1975, PC-9)

  • Matrigel (optional)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally once daily at desired dose levels (e.g., 50, 100, and 200 mg/kg) for a specified period (e.g., 14 or 21 days).[3] The control group should receive the vehicle.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits (T790M Mutant)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (EGFR WT and Mutant Lines) Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot (EGFR Phosphorylation) Cell_Culture->Western_Blot Xenograft Xenograft Model (Immunocompromised Mice) Tumor_Measurement Tumor Volume Measurement Xenograft->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (Tumor Tissue) Tumor_Measurement->Ex_Vivo_Analysis Olafertinib_Prep This compound Preparation (Stock Solution) Olafertinib_Prep->Cell_Culture Treatment Olafertinib_Prep->Xenograft Oral Administration

Caption: General experimental workflow for this compound evaluation.

T790M_Resistance EGFR_WT Wild-Type EGFR First_Gen_TKI 1st/2nd Gen TKI (e.g., Gefitinib) EGFR_WT->First_Gen_TKI Inhibited EGFR_Mutant Activating Mutation (e.g., L858R) EGFR_Mutant->First_Gen_TKI Inhibited EGFR_T790M T790M Gatekeeper Mutation EGFR_T790M->First_Gen_TKI Resistance This compound This compound (3rd Gen TKI) EGFR_T790M->this compound Inhibited

Caption: T790M-mediated resistance and this compound's targeted inhibition.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olafertinib (also known as CK-101 or RX518) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively inhibit both EGFR-sensitizing and resistance mutations, such as T790M, with minimal activity against wild-type EGFR.[2] This targeted inhibition of mutated EGFR blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, ultimately leading to the induction of apoptosis (programmed cell death).[4] Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level, providing valuable insights into the efficacy of therapeutic agents like this compound.

This document provides detailed application notes and protocols for the analysis of this compound-induced apoptosis in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action and Signaling Pathway

This compound exerts its pro-apoptotic effects by inhibiting the autophosphorylation of mutated EGFR, thereby blocking downstream signaling cascades that promote cell survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, and the PI3K-AKT-mTOR pathway, a major driver of cell survival and inhibitor of apoptosis. By suppressing these pathways, this compound allows for the activation of pro-apoptotic proteins and the execution of the apoptotic program.

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR Mutated EGFR PI3K PI3K EGFR->PI3K Activation RAS RAS EGFR->RAS Activation This compound This compound This compound->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) mTOR->Bcl2 Upregulation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotion Bax Pro-apoptotic Proteins (e.g., Bax) Bcl2->Bax Inhibition Caspases Caspase Activation Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cancer Cells Treatment 2. Treat Cells with This compound Cell_Culture->Treatment Harvest 3. Harvest Adherent and Floating Cells Treatment->Harvest Wash 4. Wash Cells with PBS Harvest->Wash Resuspend 5. Resuspend in Binding Buffer Wash->Resuspend Stain 6. Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate 7. Incubate in the Dark Stain->Incubate Flow_Cytometry 8. Acquire Data on Flow Cytometer Incubate->Flow_Cytometry Data_Analysis 9. Analyze Apoptotic Populations Flow_Cytometry->Data_Analysis Apoptosis_Quadrants Viable Viable (Annexin V- / PI-) Early_Apoptosis Early Apoptosis (Annexin V+ / PI-) Necrotic Necrotic (Annexin V- / PI+) Late_Apoptosis Late Apoptosis (Annexin V+ / PI+) X_axis Annexin V Staining Y_axis Propidium Iodide Staining

References

Troubleshooting & Optimization

improving Olafertinib solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering solubility challenges with Olafertinib in in vivo studies.

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution This compound has poor aqueous solubility. Adding a concentrated DMSO stock directly to an aqueous vehicle can cause the compound to crash out.- Increase the proportion of co-solvents such as PEG300 and Tween-80 in the final formulation. - Prepare a less concentrated DMSO stock solution. - Consider a two-step dilution process: first dilute the DMSO stock with a co-solvent like PEG300 before adding the aqueous component.
Incomplete dissolution in the formulation vehicle The concentration of this compound exceeds its solubility limit in the chosen vehicle.- Gently warm the solution and/or use sonication to aid dissolution.[1] - Test a different vehicle composition with a higher solubilizing capacity (see Experimental Protocols section). - Reduce the target concentration of this compound.
Phase separation of the formulation The components of the vehicle are not fully miscible at the tested ratios. This is more common in oil-based formulations.- Ensure vigorous mixing or vortexing during preparation. - For oil-based formulations, ensure the DMSO is fully incorporated into the corn oil. Consider using a homogenizer for a more stable emulsion.
Low or variable oral bioavailability in animal studies Poor solubility in gastrointestinal fluids leading to low absorption. The simple solvent-based formulations may not be optimal for absorption.- Consider advanced formulation strategies such as solid dispersions or lipid-based formulations to improve oral bioavailability. These methods can enhance the dissolution of poorly water-soluble drugs.[2] - For tyrosine kinase inhibitors, amorphous solid dispersions have been shown to reduce pH-dependent solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro studies, this compound can be dissolved in DMSO at a concentration of up to 125 mg/mL.[1] For in vivo studies, a 10% DMSO solution is often used as a starting point for further dilution into a complete formulation vehicle.[1] It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[1]

Q2: What are some established formulations for administering this compound orally in animal models?

A2: Two commonly used vehicle compositions for oral administration of this compound are:

  • A solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • A solution of 10% DMSO in 90% Corn Oil.[1]

Both of these formulations have been shown to achieve a solubility of at least 2.08 mg/mL.[1]

Q3: My experiment requires a higher concentration of this compound than 2.08 mg/mL. What can I do?

A3: Achieving a higher concentration may be challenging with simple solvent systems. You could try optimizing the ratios of the co-solvents in the DMSO/PEG300/Tween-80/Saline formulation, for instance, by increasing the percentage of PEG300. However, for significantly higher concentrations, you may need to explore more advanced formulation techniques like solid dispersions, which have been successful for other poorly soluble tyrosine kinase inhibitors like Gefitinib.[2]

Q4: How does this compound exert its therapeutic effect?

A4: this compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively targets and inhibits both EGFR-sensitizing mutations and the T790M resistance mutation, with minimal activity against wild-type EGFR.[1] This inhibition blocks downstream signaling pathways that are crucial for tumor cell growth and survival.[1]

Data Presentation: this compound Solubility

Solvent/Vehicle Solubility Notes Reference
DMSO125 mg/mLFor stock solutions. Sonication may be required.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mLSuitable for oral administration (p.o.) in preclinical models.[1]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLAn alternative oil-based vehicle for oral administration.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG300/Tween-80 Vehicle

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add DMSO to the tube to constitute 10% of the final desired volume.

  • Vortex the mixture until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[1]

  • In a separate tube, prepare the vehicle by mixing PEG300 (40% of final volume), Tween-80 (5% of final volume), and Saline (45% of final volume).

  • Slowly add the vehicle mixture to the this compound-DMSO solution while vortexing.

  • Continue to vortex until a clear, homogenous solution is obtained.

Protocol 2: Preparation of this compound in a Corn Oil Vehicle

Materials:

  • This compound powder

  • DMSO (anhydrous)

  • Corn Oil

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound powder and place it in a sterile conical tube.

  • Add DMSO to the tube to make up 10% of the final desired volume.

  • Vortex thoroughly to dissolve the this compound completely. Use of a sonicator may be beneficial.

  • Add the corn oil (90% of the final volume) to the this compound-DMSO solution.

  • Vortex the mixture vigorously until a uniform suspension or solution is achieved.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer This compound This compound This compound->EGFR_dimer Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_dimer->Downstream_Signaling Cell_Proliferation Tumor Cell Growth & Proliferation Downstream_Signaling->Cell_Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_preparation Formulation Preparation cluster_troubleshooting Troubleshooting Weigh_this compound Weigh this compound Powder Dissolve_DMSO Dissolve in 10% DMSO Weigh_this compound->Dissolve_DMSO Mix Mix & Vortex Dissolve_DMSO->Mix Prepare_Vehicle Prepare Vehicle (e.g., PEG300, Tween-80, Saline) Prepare_Vehicle->Mix Final_Formulation Clear Solution for Dosing Mix->Final_Formulation Precipitation Precipitation? Mix->Precipitation Precipitation->Final_Formulation No Sonication Apply Gentle Heat/ Sonication Precipitation->Sonication Yes Adjust_Ratios Adjust Co-solvent Ratios Sonication->Adjust_Ratios If still precipitates

Caption: Experimental workflow for preparing an this compound formulation.

References

troubleshooting inconsistent Olafertinib IC50 results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Olafertinib.

Troubleshooting Guide: Inconsistent this compound IC50 Results

Inconsistent IC50 values for this compound can arise from various factors, from procedural inconsistencies to biological variables. This guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound IC50 values are higher/lower than expected.

A1: Several factors can lead to deviations in IC50 values. Consider the following:

  • Cell Line Authentication and Passage Number: Ensure your cell lines are authenticated and within a low passage number. Genetic drift in cancer cell lines can alter their sensitivity to EGFR inhibitors.

  • Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.

  • Assay Type: IC50 values can differ significantly between biochemical assays (enzyme-based) and cell-based assays.[1][2] Cell-based assays are influenced by factors like cell membrane permeability and cellular metabolism, which can result in higher IC50 values compared to direct enzyme inhibition assays.[2]

  • ATP Concentration (for biochemical assays): this compound is an ATP-competitive inhibitor. Variations in ATP concentration in your kinase assay will directly impact the IC50 value. It is recommended to use an ATP concentration close to the Km value for the specific EGFR mutant.

Q2: I am observing high variability between replicate wells in my cell-based assay.

A2: High variability often points to technical inconsistencies in your experimental setup.

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Inconsistent cell numbers across wells is a common source of variability.[3]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental data or ensure proper humidification during incubation.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents can introduce significant errors. Calibrate your pipettes regularly.

  • Incomplete Solubilization of Formazan (MTT Assay): If using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization will lead to artificially low readings.[4][5]

Q3: My dose-response curve is not sigmoidal or does not have a clear plateau.

A3: An abnormal dose-response curve can indicate issues with your concentration range or the health of your cells.

  • Inappropriate Concentration Range: Your dilution series may not cover the full dynamic range of inhibition. Widen the concentration range to capture both the top and bottom plateaus of the curve.

  • Cell Stress or Death at High Compound Concentrations: High concentrations of this compound or the solvent (e.g., DMSO) may induce non-specific cytotoxicity, leading to a steep drop-off in the curve. Ensure your final solvent concentration is consistent across all wells and is not cytotoxic.

  • Sub-optimal Assay Incubation Time: The incubation time with this compound should be sufficient to observe an effect on cell viability but not so long that cell overgrowth occurs in the control wells.

Q4: How can I ensure the reproducibility of my this compound IC50 results?

A4: Standardization of your experimental protocol is key to achieving reproducible results.

  • Detailed Protocol: Maintain a detailed and consistent protocol, documenting all reagents, concentrations, incubation times, and cell handling procedures.

  • Positive and Negative Controls: Always include appropriate controls in your experiments. A known EGFR inhibitor can serve as a positive control, while a vehicle-only control (e.g., DMSO) is essential as a negative control.

  • Consistent Cell Culture Conditions: Use the same media formulation, serum percentage, and incubator conditions (temperature, CO2, humidity) for all experiments.

  • Data Analysis: Use a consistent method for data normalization and curve fitting to calculate the IC50. Non-linear regression with a four-parameter logistic model is a standard approach.[6]

Data Presentation

Table 1: Reported IC50/GI50 Values for this compound in Different Cell Lines

Cell LineEGFR Mutation StatusReported IC50/GI50 (nM)
NCI-H1975L858R/T790M< 5
HCC827del19< 15
EGFR WTWild-Type689

Note: These values are approximate and can vary based on the specific assay conditions.

Table 2: Recommended Cell Seeding Densities for 96-well Plates

Cell LineSeeding Density (cells/well)
A43110,000
PC-93,000 - 5,000
H19755,000 - 10,000
HCC8273,000 - 5,000

Note: Optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound IC50 Determination

This protocol is a representative method for determining the IC50 of this compound in adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., NCI-H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (see Table 2).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range might be 0.1 nM to 10 µM.

    • Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug-treated wells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis (four-parameter logistic curve fit).[6]

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

IC50_Workflow start Start cell_culture Cell Culture (Logarithmic Growth Phase) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding drug_treatment This compound Treatment (Serial Dilution, 72h) cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis (Normalization, Curve Fitting) data_acquisition->data_analysis end IC50 Value data_analysis->end

Caption: Experimental workflow for determining the IC50 of this compound.

Troubleshooting_Tree cluster_high_variability High Variability cluster_abnormal_curve Abnormal Curve Shape cluster_unexpected_ic50 Unexpected IC50 Value start Inconsistent IC50 Results high_variability_node start->high_variability_node High Variability? abnormal_curve_node start->abnormal_curve_node Abnormal Curve? unexpected_ic50_node start->unexpected_ic50_node Unexpected IC50? check_seeding Check Cell Seeding Technique check_pipetting Verify Pipetting Accuracy check_edge_effects Evaluate Edge Effects adjust_concentration Adjust Drug Concentration Range check_solvent_toxicity Check Solvent Toxicity optimize_incubation Optimize Incubation Time verify_cell_line Authenticate Cell Line & Passage Number check_compound Check Compound Integrity review_assay_type Review Assay Type (Biochemical vs. Cell-based) high_variability_node->check_seeding high_variability_node->check_pipetting high_variability_node->check_edge_effects abnormal_curve_node->adjust_concentration abnormal_curve_node->check_solvent_toxicity abnormal_curve_node->optimize_incubation unexpected_ic50_node->verify_cell_line unexpected_ic50_node->check_compound unexpected_ic50_node->review_assay_type

Caption: Troubleshooting decision tree for inconsistent this compound IC50 results.

References

Optimizing Olafertinib Dosage for Xenograft Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Olafertinib dosage in non-small cell lung cancer (NSCLC) xenograft studies. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CK-101) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively target and irreversibly inhibit EGFR mutations, including the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR inhibitors in NSCLC.[2] By inhibiting mutated EGFR, this compound blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death).[2][3][4][5]

Q2: Which xenograft models are suitable for this compound studies?

A2: Cell line-derived xenograft (CDX) models using human NSCLC cell lines with specific EGFR mutations are highly suitable. Commonly used and effective models include:

  • NCI-H1975: This cell line harbors both the L858R activating mutation and the T790M resistance mutation in EGFR.

  • PC-9: This cell line has an EGFR exon 19 deletion, a common activating mutation.

Patient-derived xenograft (PDX) models established from NSCLC patient tumors with confirmed EGFR mutations (L858R, exon 19 deletion, and/or T790M) are also excellent choices for preclinical evaluation as they can better recapitulate the heterogeneity of human tumors.[6]

Q3: What are the recommended starting doses for this compound in mouse xenograft models?

A3: Based on preclinical studies, oral administration of this compound at doses ranging from 50 mg/kg to 200 mg/kg, administered once daily, has shown significant anti-tumor efficacy in NSCLC xenograft models. The optimal dose will depend on the specific xenograft model, tumor burden, and treatment duration.

Q4: How should tumor growth be monitored and efficacy be evaluated?

A4: Tumor volume should be measured regularly, typically two to three times per week, using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2. Efficacy is often expressed as Tumor Growth Inhibition (TGI), which is calculated by comparing the change in tumor volume in the treated group to the control group. Body weight and general animal health should also be monitored closely as indicators of toxicity.

Q5: What are the expected outcomes of this compound treatment in responsive xenograft models?

A5: In responsive models, such as NCI-H1975 and PC-9 xenografts, daily oral administration of this compound is expected to lead to significant, dose-dependent tumor growth inhibition, potentially reaching up to 90-95%.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of Tumor Growth or High Variability in Tumor Size 1. Poor cell viability or incorrect cell number injected. 2. Suboptimal injection technique. 3. Immune rejection of tumor cells (if using immunocompetent mice). 4. Cell line has low tumorigenicity.1. Ensure cells are in the logarithmic growth phase and have high viability before injection. Use a consistent cell count for all animals. 2. Inject cells subcutaneously in a consistent location (e.g., flank). Consider using Matrigel to support initial tumor formation. 3. Use immunodeficient mouse strains such as BALB/c nude or SCID/Beige. 4. Verify the tumorigenicity of the cell line from literature or internal data.
No Significant Tumor Growth Inhibition with this compound Treatment 1. Incorrect dosage or formulation. 2. The xenograft model does not harbor the target EGFR mutations. 3. Development of acquired resistance. 4. Issues with drug administration (e.g., improper oral gavage).1. Verify the dose calculation and the stability and solubility of the this compound formulation. 2. Confirm the EGFR mutation status of the cell line or PDX model through sequencing. 3. If tumors initially respond and then regrow, consider mechanisms of acquired resistance. This may require further molecular analysis of the resistant tumors. 4. Ensure proper training in oral gavage techniques to ensure the full dose is administered.
Signs of Toxicity in Treated Mice (e.g., significant weight loss, lethargy) 1. The administered dose is too high. 2. Off-target effects of the drug. 3. Issues with the vehicle used for drug formulation.1. Reduce the dose of this compound or consider a different dosing schedule (e.g., intermittent dosing). 2. While this compound is selective for mutant EGFR, some wild-type inhibition can occur at higher doses. Monitor for common EGFR inhibitor-related side effects. 3. Run a control group treated with the vehicle alone to rule out vehicle-related toxicity.
Tumor Ulceration 1. Rapid tumor growth outstripping blood supply. 2. Location of the tumor is prone to irritation.1. Euthanize the animal if the ulceration is severe, according to IACUC guidelines. This is a common endpoint for xenograft studies. 2. Ensure tumors are implanted in a location that minimizes physical irritation.

Quantitative Data from Preclinical Xenograft Studies

The following tables summarize the in vivo efficacy of this compound in two common NSCLC xenograft models.

Table 1: Efficacy of this compound in PC-9 (EGFR exon 19 deletion) Xenograft Model

Treatment Group Dose (mg/kg) Administration Route Dosing Schedule Treatment Duration Tumor Growth Inhibition (TGI) Mouse Strain
Vehicle Control-Oral GavageOnce Daily21 days0%SCID/Beige
This compound50Oral GavageOnce Daily21 daysDose-dependentSCID/Beige
This compound100Oral GavageOnce Daily21 daysDose-dependentSCID/Beige
This compound200Oral GavageOnce Daily21 daysUp to 90%SCID/Beige

Table 2: Efficacy of this compound in NCI-H1975 (EGFR L858R/T790M) Xenograft Model

Treatment Group Dose (mg/kg) Administration Route Dosing Schedule Treatment Duration Tumor Growth Inhibition (TGI) Mouse Strain
Vehicle Control-Oral GavageOnce Daily14 days0%BALB/c nude
This compound50Oral GavageOnce Daily14 daysDose-dependentBALB/c nude
This compound100Oral GavageOnce Daily14 daysDose-dependentBALB/c nude
This compound200Oral GavageOnce Daily14 daysUp to 95%BALB/c nude

Experimental Protocols

1. Cell Culture and Preparation for Implantation

  • Cell Lines: NCI-H1975 or PC-9 cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Neutralize with complete medium and centrifuge.

  • Cell Preparation for Injection: Wash the cell pellet with sterile phosphate-buffered saline (PBS). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice until injection.

2. Subcutaneous Xenograft Implantation

  • Animal Model: Female athymic nude mice or SCID/Beige mice, 6-8 weeks old.

  • Procedure:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the injection site on the right flank.

    • Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously.

    • Monitor the animals for recovery from anesthesia.

3. This compound Formulation and Administration

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be prepared fresh daily or as per stability data.

  • Administration: Administer the prepared this compound suspension or vehicle control orally via gavage once daily. The volume of administration should be based on the individual animal's body weight (e.g., 10 mL/kg).

4. Tumor Monitoring and Data Collection

  • Tumor Measurement: Measure the length and width of the tumors using digital calipers three times a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Record the body weight of each animal three times a week.

  • Treatment Initiation: Begin treatment when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

  • Study Endpoints: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or if signs of excessive toxicity or tumor ulceration are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds and activates Grb2/Shc Grb2/Shc EGFR->Grb2/Shc Autophosphorylation recruits adaptors PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2/Shc->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors (e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors (e.g., c-Myc, AP-1) PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors (e.g., c-Myc, AP-1) Regulates translation and transcription This compound This compound This compound->EGFR Inhibits Tyrosine Kinase Activity Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription Factors (e.g., c-Myc, AP-1)->Cell Proliferation, Survival, Angiogenesis

Caption: EGFR Signaling Pathway and the inhibitory action of this compound.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. NSCLC Cell Culture (e.g., NCI-H1975) Cell_Harvest 2. Cell Harvesting and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Gavage: - Vehicle Control - this compound Randomization->Treatment Data_Collection 7. Measure Tumor Volume and Body Weight Treatment->Data_Collection Endpoint 8. Study Endpoint and Data Analysis Data_Collection->Endpoint

Caption: Experimental workflow for this compound xenograft studies.

References

preventing Olafertinib precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olafertinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues related to its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CK-101) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively inhibit EGFR mutations, including the T790M resistance mutation, which can arise after treatment with first- or second-generation EGFR inhibitors.[3] this compound acts by covalently binding to the cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain, leading to irreversible inhibition of the receptor's signaling activity. This blockage of EGFR signaling ultimately inhibits cancer cell proliferation and induces apoptosis (cell death) in EGFR-mutant tumors.[4]

Q2: Why does this compound precipitate in my aqueous buffer?

Like many small molecule kinase inhibitors, this compound has poor aqueous solubility.[5][6] Precipitation in aqueous buffers can be triggered by several factors:

  • pH: The solubility of weakly basic compounds like many kinase inhibitors can be highly dependent on the pH of the solution.[7][8]

  • Co-solvent concentration: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.

  • Temperature: Changes in temperature can affect the solubility of small molecules.

  • Buffer components: Interactions between this compound and salts or other components in your buffer could potentially lead to precipitation.

Q3: How can I prevent this compound from precipitating?

Several strategies can be employed to prevent the precipitation of this compound in your experiments:

  • Optimize Co-solvent Percentage: When diluting your DMSO stock, aim for the lowest possible final concentration of DMSO that your cells or assay can tolerate, typically below 0.5%.

  • Use a Stepped Dilution: Instead of diluting your concentrated DMSO stock directly into the final aqueous buffer, perform one or more intermediate dilutions in a mixture of your buffer and an organic solvent.

  • Incorporate Solubilizing Agents: The use of excipients such as polyethylene glycol (PEG), Tween-80, or cyclodextrins can help to increase the aqueous solubility of poorly soluble compounds.[1][5]

  • Adjust pH: Depending on the pKa of this compound, adjusting the pH of your aqueous buffer may improve its solubility. For many weakly basic kinase inhibitors, a lower pH can increase solubility.[8]

  • Gentle Warming and Sonication: In some cases, gentle warming or sonication can help to dissolve small precipitates, but care should be taken to avoid degradation of the compound.[1]

Q4: What is a recommended starting solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble kinase inhibitors.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation during your experiments.

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. The change in solvent polarity is too drastic, causing the compound to crash out of solution.1. Decrease the volume of DMSO stock added to the aqueous buffer. 2. Perform a serial dilution of the DMSO stock in a mixture of buffer and DMSO before the final dilution into the aqueous buffer. 3. Add the DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing.
Solution is initially clear but becomes cloudy or shows precipitate over time. The compound is supersaturated and is slowly precipitating out of solution. This can be influenced by temperature changes or interactions with the container surface.1. Prepare fresh dilutions of this compound immediately before each experiment. 2. Consider including a solubilizing agent like PEG300 or Tween-80 in your final aqueous solution. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported for in vivo use.[1] 3. Ensure the temperature of your solutions is stable throughout the experiment.
Inconsistent results between experiments, possibly due to precipitation. Variability in the preparation of the aqueous solution of this compound.1. Standardize your dilution protocol. Ensure consistent volumes, mixing speeds, and temperatures. 2. Visually inspect your solutions for any signs of precipitation before each use. 3. Filter the final aqueous solution through a 0.22 µm syringe filter to remove any undissolved particles.
Cell-based assay shows lower than expected potency. The actual concentration of soluble this compound is lower than the nominal concentration due to precipitation.1. Confirm the solubility of this compound in your specific cell culture medium at the desired concentration. 2. Reduce the final concentration of this compound in your assay. 3. Use a formulation that includes solubilizing agents, being mindful of their potential effects on your cells.

Quantitative Data

Due to the limited availability of public quantitative solubility data for this compound, the following tables provide data for Osimertinib , a structurally similar third-generation EGFR inhibitor, to serve as a reference. The solubility of this compound is expected to be in a similar range.

Table 1: Solubility of Osimertinib Mesylate in Different Media at Room Temperature

Solvent/BufferpHSolubility (µg/mL)Molar Solubility (µM)
Distilled Water7.0~10.0~18.8
Simulated Gastric Fluid1.2>1000>1880
Acetate Buffer4.5~50.0~94.2
Phosphate-Buffered Saline (PBS)7.4~15.0~28.3

Note: This data is compiled from various sources on poorly soluble kinase inhibitors and should be considered as an estimate. Actual solubility may vary.

Table 2: Effect of Temperature on the Aqueous Solubility of a Representative Kinase Inhibitor

Temperature (°C)Approximate Solubility Change
4May decrease solubility, increasing the risk of precipitation.
25 (Room Temperature)Standard reference temperature.
37 (Physiological)May slightly increase solubility compared to room temperature.

Note: The effect of temperature on solubility is compound-specific. It is recommended to determine the solubility of this compound at the specific temperatures used in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Aqueous Solubility of this compound (Shake-Flask Method)

  • Materials:

    • This compound powder

    • Aqueous buffer of interest (e.g., PBS pH 7.4, Acetate Buffer pH 4.5)

    • Orbital shaker or rotator

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. "Excess" means that undissolved solid should be visible.

    • Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations.

    • The determined concentration represents the equilibrium solubility of this compound in that specific buffer and at that temperature.

Visualizations

EGFR Signaling Pathway and Inhibition by this compound

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes This compound This compound This compound->EGFR Irreversibly Inhibits

Caption: EGFR signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Assessing this compound Solubility

Solubility_Workflow start Start prep_stock Prepare Concentrated This compound Stock in DMSO start->prep_stock add_excess Add Excess this compound to Aqueous Buffer prep_stock->add_excess equilibrate Equilibrate for 24-48h (Shaking at Constant Temp.) add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter quantify Quantify Concentration (HPLC or UV-Vis) filter->quantify end Determine Equilibrium Solubility quantify->end

Caption: A typical workflow for determining the aqueous solubility of this compound.

References

managing off-target effects of Olafertinib in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Olafertinib in in vitro settings. The information is designed to help manage and interpret potential off-target effects and to provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is specifically designed to target sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, while exhibiting minimal activity against wild-type (WT) EGFR.[2] This selectivity is intended to reduce off-target effects and improve the therapeutic window. The irreversible binding occurs through the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.

Q2: What are the potential off-target kinases of this compound?

While this compound is designed for high selectivity, like many kinase inhibitors, it may exhibit some off-target activity, particularly at higher concentrations. Comprehensive kinome screening data for this compound is not publicly available. However, data from Osimertinib, another third-generation EGFR inhibitor with a similar mechanism, can provide insights into potential off-targets.

Computational predictions and in vitro screening of Osimertinib have suggested potential interactions with the following kinases:

  • Janus kinase 3 (JAK3)

  • Mitogen-activated protein kinases (MAPKs)

  • Lymphocyte-specific protein tyrosine kinase (LCK)

  • Cyclin-dependent kinase 2 (CDK2)

  • Proto-oncogene tyrosine-protein kinase Src

  • ErbB2/4, ACK1, ALK, BLK, BRK, MLK1, and MNK2[3]

It is crucial to experimentally verify any suspected off-target effects of this compound in your specific in vitro model.

Q3: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?

Distinguishing on-target from off-target effects is a critical aspect of in vitro studies. Here are several strategies:

  • Structure-Activity Relationship (SAR) Analysis: Utilize a structurally related but biologically inactive analog of this compound as a negative control. If the inactive analog produces the same phenotype, it is likely an off-target effect.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the intended target (mutant EGFR). If the phenotypic effect of this compound persists in the absence of its target, an off-target mechanism is likely responsible.

  • Rescue Experiments: Overexpress a resistant form of the target protein (e.g., a mutant that this compound cannot bind to) in your cells. If this rescues the phenotype induced by this compound, it confirms an on-target effect.

  • Dose-Response Correlation: Compare the concentration of this compound required to inhibit the target (e.g., EGFR phosphorylation) with the concentration that produces the cellular phenotype. A significant discrepancy may suggest an off-target effect.

Troubleshooting Guides

Issue 1: Inconsistent IC50/GI50 values for this compound in cell-based assays.
Potential Cause Troubleshooting Step
Cell Line Integrity Regularly perform cell line authentication (e.g., STR profiling) to ensure the correct cell line is being used. Periodically test for mycoplasma contamination.
Variable Seeding Density Optimize and standardize cell seeding density. Ensure even cell distribution across the plate.
Inconsistent Drug Concentration Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes.
Assay-Specific Variability Ensure that the assay endpoint (e.g., ATP levels for viability, fluorescence for reporter assays) is within the linear range of detection. Include appropriate positive and negative controls.
Serum Lot Variation If using fetal bovine serum (FBS), test and qualify new lots to ensure consistency, as serum components can interact with the compound.
Issue 2: this compound shows lower than expected potency in a biochemical kinase assay.
Potential Cause Troubleshooting Step
High ATP Concentration As an ATP-competitive inhibitor, the apparent potency of this compound will be lower at high ATP concentrations. Perform the assay at an ATP concentration close to the Km for the specific EGFR mutant.
Substrate Choice The choice of substrate can influence kinase activity and inhibitor potency. Use a validated and specific substrate for EGFR.
Enzyme Quality Ensure the recombinant EGFR enzyme is of high purity and activity. Use a fresh aliquot for each experiment.
Assay Buffer Components Components like detergents or high salt concentrations can affect enzyme activity and compound binding. Optimize the buffer composition.
Incorrect Assay Format For irreversible inhibitors like this compound, pre-incubation of the enzyme and inhibitor before adding ATP and substrate is crucial to allow for covalent bond formation.
Issue 3: Discrepancy between biochemical and cell-based assay results.
Potential Cause Troubleshooting Step
Cellular Permeability This compound may have poor cell membrane permeability, leading to lower intracellular concentrations. This is less likely for an orally available drug but can be tested with permeability assays.
Drug Efflux The cell line may express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove this compound. Co-incubation with an efflux pump inhibitor can test for this.
Metabolism of the Compound Cells may metabolize this compound into a less active form. LC-MS/MS analysis of cell lysates can be used to assess compound stability.
Presence of Off-Targets in Cells The cellular context includes other kinases and signaling pathways that are absent in a purified biochemical assay. An observed potent cellular effect despite weaker biochemical inhibition of the primary target may indicate potent off-target effects.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Third-Generation EGFR Inhibitors

CompoundTargetAssay TypeIC50/GI50 (nM)Reference
Osimertinib EGFR L858R/T790MBiochemical~1[3]
EGFR WTBiochemical~200[3]
NCI-H1975 (L858R/T790M)Cell Proliferation25[2]
PC9 (exon 19 del)Cell Proliferation16[2]
ASK120067 EGFR L858R/T790MBiochemical0.3[4]
EGFR T790MBiochemical0.5[4]
EGFR exon 19 delBiochemical0.5[4]
EGFR WTBiochemical6[4]

Note: Data for this compound is not publicly available in this format. The data presented is for other third-generation EGFR inhibitors to provide a comparative context.

Experimental Protocols & Visualizations

EGFR Signaling Pathway and this compound's Point of Intervention

EGFR_Pathway EGF EGF EGFR Mutant EGFR (e.g., T790M) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->EGFR Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits mutant EGFR, blocking downstream signaling.

Protocol 1: In Vitro Biochemical Kinase Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 of this compound against a mutant EGFR kinase.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Dilute recombinant human EGFR (e.g., L858R/T790M) and a biotinylated peptide substrate in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration equal to the Km for the specific EGFR mutant.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 2 µL of the this compound dilution.

    • Add 2 µL of the enzyme/substrate mix.

    • Incubate for 60 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution.

    • Incubate for 90 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 6 µL of HTRF detection buffer containing Eu3+-cryptate labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm) and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

HTRF_Workflow start Start prep Prepare Reagents: This compound dilutions, Enzyme, Substrate, ATP start->prep incubate_inhibitor Pre-incubate this compound with EGFR Enzyme (60 min) prep->incubate_inhibitor add_atp Initiate Reaction with ATP (Incubate 90 min) incubate_inhibitor->add_atp add_detection Add HTRF Detection Reagents (Incubate 60 min) add_atp->add_detection read_plate Read Plate on HTRF Reader add_detection->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a biochemical HTRF kinase assay.

Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)

This protocol determines the effect of this compound on EGFR autophosphorylation in a relevant cancer cell line (e.g., NCI-H1975).

Methodology:

  • Cell Culture and Treatment:

    • Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for 2-4 hours.

    • For some applications, stimulate with EGF (100 ng/mL) for 15 minutes before lysis.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize phospho-EGFR levels to total EGFR and the loading control.

Western_Blot_Workflow start Start culture Seed and Culture Cells (e.g., NCI-H1975) start->culture treat Starve and Treat with This compound culture->treat lyse Lyse Cells and Quantify Protein treat->lyse sds_page SDS-PAGE and PVDF Transfer lyse->sds_page probing Block and Probe with Primary/Secondary Antibodies sds_page->probing detect ECL Detection and Imaging probing->detect analyze Densitometry Analysis detect->analyze end End analyze->end

Caption: Workflow for a cell-based Western blot assay.

References

Technical Support Center: Olafertinib Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing cell culture conditions for assessing the efficacy of Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as CK-101) is an oral, irreversible third-generation EGFR TKI.[1] It is designed to selectively inhibit EGFR mutations, including the T790M resistance mutation, which can arise after treatment with first- or second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1] By targeting the mutant forms of EGFR, this compound blocks downstream signaling pathways that are crucial for cancer cell growth and survival, thereby inducing apoptosis (programmed cell death).[2] Its high selectivity for mutant EGFR over wild-type (WT) EGFR is intended to minimize side effects commonly associated with EGFR inhibition, such as skin rash and diarrhea.[2]

Q2: Which cell lines are appropriate for testing this compound's efficacy?

A2: The choice of cell line is critical for evaluating the efficacy of this compound. It is recommended to use NSCLC cell lines with known EGFR mutation statuses.

  • Sensitive Cell Lines (with activating EGFR mutations):

    • HCC827: Harbors an exon 19 deletion (delE746-A750).

    • PC-9: Also contains an exon 19 deletion.

  • Resistant Cell Lines (with T790M mutation):

    • NCI-H1975: Contains both the L858R activating mutation and the T790M resistance mutation.

  • Wild-Type EGFR Cell Lines (as a negative control):

    • A549: Expresses wild-type EGFR.

    • A431: An epidermoid carcinoma cell line with high expression of wild-type EGFR.

Q3: What are the general cell culture conditions for these NSCLC cell lines?

A3: Most NSCLC cell lines, including NCI-H1975, PC-9, and HCC827, can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Q4: How should this compound be prepared for in vitro experiments?

A4: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Serial dilutions of the drug should be prepared in the appropriate cell culture medium immediately before use.

Troubleshooting Guide

IssuePossible CauseRecommendation
High variability in cell viability assay results Inconsistent cell seeding density.Ensure a single-cell suspension and accurate cell counting before seeding. Optimize seeding density for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
Edge effects in multi-well plates.To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.
Unexpectedly low this compound potency (high IC50) Drug degradation.Prepare fresh drug dilutions for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
Cell line misidentification or contamination.Regularly authenticate cell lines using short tandem repeat (STR) profiling and test for mycoplasma contamination.
Development of drug resistance.If culturing cells with the drug for extended periods, resistance can develop. Use low-passage cells for key experiments.
Cells are not adhering properly Poor quality of cell culture plates.Use tissue culture-treated plates from a reputable supplier.
Sub-optimal confluency.Do not allow cells to become over-confluent before passaging, as this can affect their adherence and growth characteristics.
Difficulty in dissolving formazan crystals in MTT assay Incomplete solubilization.Ensure complete mixing of the solubilization solution. If necessary, gently pipette up and down to aid dissolution.
Low cell number.Ensure a sufficient number of viable cells are present to generate a detectable formazan signal.

Quantitative Data

Table 1: In Vitro Inhibitory Activity (IC50, nM) of this compound and Other EGFR TKIs

Cell LineEGFR Mutation StatusThis compound (CK-101)OsimertinibAfatinib
NCI-H1975 L858R/T790M5223
HCC827 Exon 19 del1031
A431 Wild-Type68928034

Data from a 72-hour cell proliferation assay.[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • NSCLC cell lines (e.g., NCI-H1975, HCC827, A549)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution in DMSO

  • 96-well tissue culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000 - 8,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. A common concentration range to start with is 0.01 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot for EGFR Pathway Activation

This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Culture NSCLC Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound (72 hours) Seeding->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

References

Olafertinib Technical Support Center: Minimizing Degradation During Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olafertinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: To prepare a stock solution, dissolve this compound powder in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared in DMSO. If you notice any precipitation, gentle warming and/or sonication can be used to help dissolve the compound. It is crucial to use a newly opened or properly stored anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility and stability of this compound.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. Storage conditions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]

Q3: How do I prepare working solutions of this compound for cell culture experiments?

A3: To prepare a working solution for in vitro experiments, dilute the DMSO stock solution into your cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare the working solution fresh for each experiment and do not store it for extended periods.

Q4: Is this compound sensitive to light?

Q5: What is the likely impact of pH on this compound stability?

A5: this compound contains an acrylamide group, which can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] This could lead to the formation of an acrylic acid derivative, rendering the inhibitor unable to form the covalent bond with its target. While specific pH stability data for this compound is limited, it is advisable to maintain the pH of your experimental solutions within a physiological range (typically pH 6.8-7.4) to minimize the risk of hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected potency in cell-based assays. 1. Degradation of this compound in stock solution. 2. Degradation of this compound in working solution. 3. Incorrect final concentration. 1. Ensure stock solutions are stored correctly at -20°C or -80°C in tightly sealed vials and have not undergone excessive freeze-thaw cycles. Prepare fresh stock solutions if in doubt.[1]2. Prepare working solutions fresh for each experiment from a properly stored stock solution. Do not store diluted aqueous solutions for extended periods.3. Verify all dilution calculations and ensure accurate pipetting.
Precipitation of this compound in cell culture medium. 1. Poor solubility at the working concentration. 2. High final DMSO concentration causing insolubility of other media components. 1. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. If necessary, lower the working concentration.2. Keep the final DMSO concentration in the cell culture medium as low as possible (ideally ≤ 0.1%).
Gradual loss of inhibitory effect over the course of a long-term experiment. 1. Slow degradation of this compound in the cell culture medium at 37°C. 1. For long-term experiments (e.g., several days), consider replenishing the medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
Variability between different batches of this compound powder. 1. Differences in purity or crystalline form. 1. Always source compounds from reputable suppliers. If you suspect batch-to-batch variability, it is advisable to obtain a certificate of analysis for each batch and, if possible, confirm the identity and purity independently.

Data Presentation: Storage and Stability of this compound

Form Storage Temperature Duration Notes
Powder-20°C3 yearsStore in a dry, dark place.
Powder4°C2 yearsFor shorter-term storage.
Stock Solution in DMSO-80°C2 yearsAliquot to avoid freeze-thaw cycles.[1]
Stock Solution in DMSO-20°C1 yearAliquot to avoid freeze-thaw cycles.[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., RPMI-1640, DMEM)

Stock Solution Preparation (10 mM):

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex thoroughly until the powder is completely dissolved. If necessary, use gentle warming or brief sonication.

  • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -20°C or -80°C.[1]

Working Solution Preparation for Cell Culture:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.

  • Ensure the final DMSO concentration in the culture does not exceed 0.1%.

Cell Viability (MTT) Assay with this compound Treatment

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (prepared as described above). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Western Blot Analysis of EGFR Pathway Inhibition

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the specified time.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival This compound This compound This compound->EGFR Irreversible Inhibition (Covalent Bond)

Caption: EGFR Signaling Pathways and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot & Store at -20°C or -80°C stock->aliquot working Prepare Fresh Working Solution in Medium aliquot->working treat Treat Cells with Working Solution working->treat incubate Incubate for Desired Time treat->incubate assay Perform Assay (e.g., MTT, Western Blot) incubate->assay readout Acquire Data assay->readout interpret Interpret Results readout->interpret troubleshooting_logic start Inconsistent/Low Activity Observed check_stock Check Stock Solution: - Age? - Freeze-thaw cycles? start->check_stock check_working Check Working Solution: - Freshly prepared? check_stock->check_working OK prepare_new_stock Action: Prepare Fresh Stock Solution check_stock->prepare_new_stock Old or >3 cycles check_protocol Review Experimental Protocol: - Correct concentrations? - pH of medium? check_working->check_protocol Yes prepare_fresh_working Action: Always Prepare Working Solution Fresh check_working->prepare_fresh_working No adjust_protocol Action: Verify Calculations & Maintain pH 6.8-7.4 check_protocol->adjust_protocol Potential Issue re_run Re-run Experiment check_protocol->re_run OK prepare_new_stock->re_run prepare_fresh_working->re_run adjust_protocol->re_run

References

addressing batch-to-batch variability of Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olafertinib. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and ensure the consistency and reproducibility of your experiments. Given that batch-to-batch variability can arise from multiple factors in the manufacturing and handling of small molecule inhibitors, this guide provides troubleshooting strategies and frequently asked questions to help you navigate potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It selectively and irreversibly inhibits both EGFR-sensitizing and T790M resistance mutations with minimal activity against wild-type EGFR.[1] By binding to the ATP-binding site of mutant EGFR, this compound blocks downstream signaling pathways that are crucial for tumor cell growth and survival, leading to the induction of apoptosis in cancer cells harboring these mutations.[2]

Q2: What are the reported in vitro potencies of this compound against different EGFR mutations?

A2: The following table summarizes the reported 50% growth inhibition (GI50) values for this compound against various EGFR mutations.

EGFR MutationGI50 (nM)Cell Line Example
L858R/T790M5NCI-H1975
del1910HCC827
Wild-Type (WT)689Not Applicable

Data sourced from MedchemExpress and other publicly available information.[1]

Q3: What are the major downstream signaling pathways affected by this compound?

A3: this compound inhibits the phosphorylation of mutant EGFR, which in turn blocks the activation of key downstream signaling cascades responsible for cell proliferation and survival. The two primary pathways affected are:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for regulating cell proliferation.

  • PI3K-AKT-mTOR Pathway: This pathway plays a central role in promoting cell survival and inhibiting apoptosis.

By inhibiting these pathways, this compound effectively curtails the uncontrolled growth of cancer cells with activating EGFR mutations.

Q4: What are potential sources of batch-to-batch variability with small molecule inhibitors like this compound?

A4: While specific data on this compound's batch-to-batch variability is not publicly available, general sources of variability for small molecule inhibitors include:

  • Purity and Impurity Profile: Minor variations in the impurity profile between batches can affect biological activity.

  • Polymorphism: Different crystalline forms of the compound can have different solubility and dissolution rates.

  • Solubility and Stability: Inconsistent solubility or degradation of the compound in experimental media can lead to variable effective concentrations.

  • Handling and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can degrade the compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50/GI50 Values in Cell-Based Assays

You may observe significant variations in the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for this compound across different experiments or between different batches of the compound.

G start Inconsistent IC50/GI50 Values Observed check_compound Verify Compound Handling and Storage start->check_compound check_solubility Assess Compound Solubility check_compound->check_solubility Handling OK re_evaluate Re-evaluate and Standardize Protocol check_compound->re_evaluate Handling Issues Found check_assay_params Review Assay Parameters check_solubility->check_assay_params Solubility Adequate check_solubility->re_evaluate Solubility Issues Found check_cell_culture Examine Cell Culture Conditions check_assay_params->check_cell_culture Parameters Consistent check_assay_params->re_evaluate Inconsistencies Found contact_supplier Contact Supplier for Batch-Specific QC Data check_cell_culture->contact_supplier Cells Healthy & Consistent check_cell_culture->re_evaluate Variability in Cells perform_qc Perform In-House QC on Different Batches contact_supplier->perform_qc perform_qc->re_evaluate EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR (e.g., T790M) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->EGFR Inhibits Phosphorylation

References

Technical Support Center: Overcoming Acquired Resistance to Osimertinib In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Osimertinib in vitro. The content is designed for scientists and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges in this area of research.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of acquired resistance to Osimertinib observed in vitro?

A1: Acquired resistance to Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), can be broadly categorized into two main types: EGFR-dependent and EGFR-independent mechanisms.[1]

  • EGFR-Dependent Mechanisms: These primarily involve secondary mutations in the EGFR gene, with the most common being the C797S mutation in exon 20.[2][3] This mutation prevents Osimertinib from binding to its target site.[3][4] Other less frequent EGFR mutations have also been reported.[4]

  • EGFR-Independent Mechanisms: These involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.[5] Common bypass pathways include:

    • MET Amplification: This is one of the most frequent EGFR-independent resistance mechanisms.[2]

    • HER2 Amplification: Increased HER2 signaling can also drive resistance.[4][6]

    • Activation of Downstream Pathways: Mutations in genes like BRAF, KRAS, and PIK3CA can lead to the activation of the MAPK and PI3K-AKT signaling pathways, respectively, rendering the cells less dependent on EGFR signaling.[4][7][8]

    • Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility and drug resistance.[4]

Q2: My cancer cell line has developed resistance to Osimertinib. How can I confirm the resistance mechanism?

A2: To identify the resistance mechanism in your Osimertinib-resistant cell line, a multi-faceted approach is recommended:

  • Next-Generation Sequencing (NGS): Perform targeted sequencing of key genes associated with Osimertinib resistance (e.g., EGFR, MET, HER2, BRAF, KRAS, PIK3CA) to identify potential mutations or amplifications.[7]

  • Western Blotting: Analyze the protein expression and phosphorylation status of key signaling molecules in the EGFR pathway and potential bypass pathways (e.g., p-EGFR, MET, p-MET, HER2, p-HER2, AKT, p-AKT, ERK, p-ERK).[9] An upregulation or sustained activation of a particular pathway in the presence of Osimertinib can indicate its role in resistance.

  • Fluorescence In Situ Hybridization (FISH): Use FISH to confirm gene amplifications, such as MET or HER2.

Q3: What are some in vitro strategies to overcome acquired resistance to Osimertinib?

A3: Several strategies can be explored in vitro to overcome Osimertinib resistance, primarily focusing on combination therapies:

  • Targeting EGFR C797S Mutation: The combination of first-generation (e.g., Gefitinib, Erlotinib) and third-generation (Osimertinib) EGFR TKIs has shown efficacy in preclinical models where the C797S and T790M mutations are on different alleles (in trans).[6] Fourth-generation EGFR TKIs are also in development to target the C797S mutation.[4][10]

  • Inhibiting Bypass Pathways:

    • MET Amplification: Combine Osimertinib with a MET inhibitor (e.g., Crizotinib, Savolitinib).[8][11]

    • HER2 Amplification: A combination of Osimertinib with a HER2-targeted therapy (e.g., Trastuzumab) may be effective.[12]

    • BRAF V600E Mutation: The addition of a BRAF inhibitor (e.g., Vemurafenib) and a MEK inhibitor (e.g., Selumetinib) can restore sensitivity.[8]

    • PI3K Pathway Activation: Combining Osimertinib with a PI3K or mTOR inhibitor has shown promise in preclinical studies.[4]

  • Targeting Other Pathways: The combination with CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib) has been shown to overcome resistance in cell lines.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay) when testing Osimertinib sensitivity.
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. A cell titration experiment is recommended.[13]
Drug Concentration Range Ensure the range of Osimertinib concentrations used is appropriate to generate a full dose-response curve, including concentrations that result in maximal and minimal inhibition.
Incubation Time The duration of drug exposure can influence the IC50 value. Standardize the incubation time across experiments (e.g., 72 hours).
Reagent Quality Use fresh, high-quality reagents. Ensure the MTT solution is properly prepared and protected from light.[14] The solubilization of formazan crystals must be complete for accurate readings.
Plate Reader Settings Use the correct wavelength for absorbance measurement (typically 570-590 nm) and a reference wavelength (e.g., 630 nm) to subtract background absorbance.
Issue 2: Difficulty in establishing a stable Osimertinib-resistant cell line.
Possible Cause Troubleshooting Step
Initial Drug Concentration Start with a low concentration of Osimertinib (around the IC50 of the parental cell line) and gradually increase the concentration in a stepwise manner.[4][15]
Rate of Concentration Increase Do not increase the drug concentration too rapidly, as this can lead to massive cell death. Allow the cells to adapt and recover at each concentration step. A 1.5- to 2.0-fold increase is a good starting point.[15]
Cell Line Heterogeneity The parental cell line may be heterogeneous, with only a small subpopulation capable of developing resistance. Consider single-cell cloning to isolate and expand resistant colonies.
Duration of Exposure Developing stable resistance can take several months of continuous culture with the drug.[4][15]
Verification of Resistance Regularly check the IC50 of the developing resistant cell line and compare it to the parental line to monitor the progression of resistance. A 3- to 10-fold increase in IC50 is often considered a sign of resistance.[15]

Quantitative Data Summary

The following tables summarize hypothetical IC50 values for Osimertinib in sensitive and resistant non-small cell lung cancer (NSCLC) cell lines, and the synergistic effects of combination therapies.

Table 1: Osimertinib IC50 Values in Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR StatusResistance MechanismOsimertinib IC50 (nM)
PC9Exon 19 delSensitive15
PC9-ORExon 19 delMET Amplification2500
H1975L858R/T790MC797S Mutation>10000
HCC827Exon 19 delSensitive20
HCC827-ORExon 19 delBRAF V600E Mutation3000

Table 2: Synergy Scores for Osimertinib Combination Therapies in Resistant Cell Lines

Cell LineCombination TherapySynergy Score (ZIP Model)¹Interpretation
PC9-OROsimertinib + Crizotinib (METi)15.2Synergistic
H1975Osimertinib + Gefitinib5.8Additive
HCC827-OROsimertinib + Vemurafenib (BRAFi)20.5Synergistic

¹ZIP (Zero Interaction Potency) model synergy scores: >10 indicates synergy, -10 to 10 indicates an additive effect, and <-10 indicates antagonism.[16]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of Osimertinib and combination therapies on cancer cell lines.[17]

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Complete cell culture medium

  • Osimertinib and other inhibitors

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,500-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[18]

  • Prepare serial dilutions of Osimertinib and/or other drugs in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][17]

  • After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression and phosphorylation of proteins in key signaling pathways.[19][20]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-MET, anti-p-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with Osimertinib and/or other inhibitors for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay kit.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For phospho-specific antibodies, it is recommended to strip the membrane and re-probe with an antibody for the total protein as a loading control.[21]

Visualizations

Acquired_Osimertinib_Resistance cluster_EGFR_Dependent EGFR-Dependent Resistance cluster_EGFR_Independent EGFR-Independent Resistance EGFR_C797S EGFR C797S Mutation EGFR EGFR Signaling EGFR_C797S->EGFR Prevents Inhibition MET_Amp MET Amplification Cell_Survival Cell Survival & Proliferation MET_Amp->Cell_Survival Bypass HER2_Amp HER2 Amplification HER2_Amp->Cell_Survival Bypass BRAF_Mut BRAF Mutation BRAF_Mut->Cell_Survival Bypass PIK3CA_Mut PIK3CA Mutation PIK3CA_Mut->Cell_Survival Bypass EMT EMT EMT->Cell_Survival Promotes Osimertinib Osimertinib Osimertinib->EGFR Inhibits EGFR->Cell_Survival

Caption: Mechanisms of acquired resistance to Osimertinib.

Experimental_Workflow_Resistance cluster_Analysis Analysis of Resistance Mechanism cluster_Overcoming Strategies to Overcome Resistance start Parental Cell Line culture Continuous Culture with Increasing Osimertinib Concentrations start->culture resistant_line Osimertinib-Resistant Cell Line culture->resistant_line ngs NGS (e.g., EGFR, MET) resistant_line->ngs western Western Blot (p-MET, p-AKT) resistant_line->western combo_therapy Combination Therapy (e.g., Osimertinib + METi) ngs->combo_therapy western->combo_therapy viability_assay Cell Viability Assay (MTT) combo_therapy->viability_assay synergy Synergy Analysis viability_assay->synergy

Caption: Workflow for studying and overcoming Osimertinib resistance.

EGFR_Signaling_Pathway cluster_RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cluster_PI3K_AKT PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the action of Osimertinib.

References

Olafertinib Experimental Controls: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the appropriate controls for experiments involving Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (CK-101) is an oral, third-generation, irreversible EGFR TKI.[1][2] It is designed to selectively inhibit both EGFR-TKI sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having minimal activity against wild-type (WT) EGFR.[1][2] This selectivity is intended to improve its safety and tolerability profile.[2] By binding to the ATP-binding site of the mutated EGFR, this compound blocks downstream signaling pathways crucial for tumor cell growth and survival, leading to reduced proliferation and apoptosis.

Q2: What are the essential controls for any in vitro experiment with this compound?

A2: For any cell-based assay with this compound, the following controls are mandatory:

  • Vehicle Control: This is the most critical control. It consists of cells treated with the same solvent (vehicle) used to dissolve the this compound, typically dimethyl sulfoxide (DMSO). This control ensures that any observed effects are due to the drug itself and not the solvent.

  • Untreated Control: Cells cultured in media alone, without vehicle or drug. This provides a baseline for normal cell growth and viability.

  • Positive Cell Line Control: A cell line known to be sensitive to this compound. This confirms that the experimental setup and the drug are working as expected. For example, HCC827 or PC9 cells.[1][3]

  • Negative Cell Line Control: A cell line known to be resistant to this compound or one that does not express the target EGFR mutations (e.g., wild-type EGFR). This helps to demonstrate the specificity of the drug's effect. For instance, cells with acquired resistance or certain wild-type EGFR lines could be used.

Q3: Which cell lines are appropriate as positive and negative controls for this compound?

A3: The choice of cell lines is crucial for interpreting your results.

  • Positive Controls (Sensitive): Non-small cell lung cancer (NSCLC) cell lines with EGFR activating mutations are highly sensitive.

    • HCC827: Carries an EGFR exon 19 deletion.[1][4]

    • PC9: Also carries an EGFR exon 19 deletion.[3]

  • Resistance Model Control: A cell line that harbors the T790M mutation, which this compound is designed to overcome, can serve as a key positive control for this specific activity.

    • NCI-H1975: Expresses both the L858R activating mutation and the T790M resistance mutation.[1] this compound shows high potency against this cell line.[1]

  • Negative Controls (Resistant/Wild-Type):

    • A549: An NSCLC line with wild-type EGFR and a KRAS mutation, generally resistant to EGFR TKIs.[5]

    • Cell lines with acquired resistance: Researchers can generate cell lines with acquired resistance to third-generation EGFR TKIs (e.g., through C797S mutation) to study further resistance mechanisms.[6]

Data Presentation: In Vitro Potency of this compound

The following table summarizes the inhibitory concentrations of this compound against various EGFR genotypes, demonstrating its selectivity.

Cell Line/EGFR StatusEGFR Mutation(s)IC50 / GI50 (nM)Control Type
NCI-H1975L858R / T790M< 5Positive (Resistance Model)
HCC827exon 19 deletion< 15Positive (Sensitive)
Engineered CellsEGFR del1910Positive (Sensitive)
Engineered CellsEGFR L858R/T790M5Positive (Resistance Model)
Engineered CellsEGFR WT689Negative (Wild-Type)
Data compiled from MedChemExpress.[1]

Experimental Protocols & Methodologies

Cell Viability / Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the dose-dependent effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., HCC827, NCI-H1975, and A549) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%.

    • Experimental Groups: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Vehicle Control Group: Treat cells with medium containing the same final concentration of DMSO as the highest drug concentration well.

    • Untreated Control Group: Add medium only.

  • Incubation: Incubate the plates for a specified period, typically 72 hours.[1]

  • Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the results to the vehicle control wells and plot a dose-response curve to calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Troubleshooting Guide: Cell Viability Assays

IssuePossible CauseSuggested Solution
No effect in sensitive cells Inactive this compound compound.Use a fresh, validated batch of the compound. Confirm activity in a highly sensitive line like NCI-H1975.
Incorrect cell line used.Verify the identity and mutation status of your cell line (e.g., via STR profiling and sequencing).
High toxicity in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration does not exceed 0.5%, and is ideally ≤0.1%.
Vehicle is contaminated.Use fresh, sterile-filtered DMSO.
High variability between replicates Uneven cell seeding.Ensure a single-cell suspension before plating; avoid edge effects by not using the outer wells of the plate.
Pipetting errors.Use calibrated pipettes and be consistent with technique.
Western Blot Analysis of EGFR Pathway Inhibition

This protocol assesses the ability of this compound to inhibit the phosphorylation of EGFR and its downstream signaling targets.

Methodology:

  • Cell Treatment: Seed sensitive cells (e.g., NCI-H1975) in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight if necessary. Treat with this compound (e.g., at 1x, 10x, and 100x the IC50 concentration) and a vehicle control (DMSO) for a short period (e.g., 2-6 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight. Key antibodies include:

      • Phospho-EGFR (p-EGFR): To directly measure inhibition of the target.

      • Total EGFR: To ensure changes in phosphorylation are not due to protein degradation.

      • Phospho-Akt (p-Akt) and Total Akt: To assess inhibition of the PI3K/Akt pathway.[7][8]

      • Phospho-ERK (p-ERK) and Total ERK: To assess inhibition of the RAS/MAPK pathway.[8][9]

    • Loading Control: Incubate with an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to confirm equal protein loading across lanes.[7]

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Visualizations

EGFR Signaling Pathway and this compound Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS pY PI3K PI3K EGFR->PI3K pY RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR

Caption: this compound inhibits mutant EGFR, blocking downstream PI3K/Akt and RAS/MAPK pathways.

Experimental Workflow for In Vitro Testing

Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis select_cells Select Cell Lines (Sensitive, Resistant, WT) plate_cells Plate Cells for Assays (96-well & 6-well plates) select_cells->plate_cells treat_viability Treat with this compound Dilution Series + Vehicle Control (72h) plate_cells->treat_viability treat_western Treat with Key Concentrations + Vehicle Control (2-6h) plate_cells->treat_western viability_assay Cell Viability Assay (e.g., MTT, CTG) treat_viability->viability_assay western_blot Western Blot (p-EGFR, p-Akt, p-ERK) treat_western->western_blot calc_ic50 Calculate IC50 viability_assay->calc_ic50 analyze_wb Analyze Protein Levels western_blot->analyze_wb

Caption: Workflow for evaluating this compound's potency and mechanism of action in vitro.

Troubleshooting Logic for Unexpected Western Blot Results

WB_Troubleshooting start Unexpected WB Result: No p-EGFR inhibition in sensitive cells (e.g., H1975) check_loading Check Loading Control (e.g., β-actin) start->check_loading check_total_egfr Check Total EGFR Level check_loading->check_total_egfr Equal unequal_loading Result: Unequal Loading Action: Repeat experiment, normalize protein quantification check_loading->unequal_loading Unequal check_drug Verify this compound (Concentration, Activity) check_total_egfr->check_drug Unchanged egfr_down Result: Total EGFR is Down Action: Investigate drug-induced protein degradation check_total_egfr->egfr_down Decreased drug_issue Result: Drug Inactive/Wrong Conc. Action: Use fresh drug stock, re-verify IC50 check_drug->drug_issue Problem Found root_cause Root Cause Identified unequal_loading->root_cause egfr_down->root_cause drug_issue->root_cause

Caption: A logical guide for troubleshooting unexpected Western blot results.

References

Validation & Comparative

A Head-to-Head Comparison of Third-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The advent of third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) patients harboring EGFR mutations. These inhibitors are designed to selectively target the sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs, while sparing wild-type (WT) EGFR. This guide provides a comprehensive head-to-head comparison of key third-generation EGFR inhibitors: osimertinib, aumolertinib, lazertinib, and furmonertinib, with a focus on their performance backed by experimental data.

Mechanism of Action: A Covalent Bond

Third-generation EGFR inhibitors share a common mechanism of action. They are irreversible inhibitors that form a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[1] This irreversible binding leads to sustained inhibition of EGFR signaling pathways, ultimately inducing apoptosis in cancer cells. Their high selectivity for mutant EGFR over wild-type EGFR is a key characteristic, which translates to a more favorable safety profile compared to earlier-generation TKIs.[2][3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Third-Generation EGFR Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Osimertinib Osimertinib Osimertinib->EGFR Inhibits Aumolertinib Aumolertinib Aumolertinib->EGFR Inhibits Lazertinib Lazertinib Lazertinib->EGFR Inhibits Furmonertinib Furmonertinib Furmonertinib->EGFR Inhibits Cell_Pro Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Pro PI3K_AKT_mTOR->Cell_Pro EGF EGF (Ligand) EGF->EGFR Binds Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme Recombinant EGFR (WT or Mutant) Incubate Pre-incubate Enzyme & Inhibitor Enzyme->Incubate Compound Test Inhibitor (Serial Dilutions) Compound->Incubate ATP_Substrate ATP & Peptide Substrate Add_ATP Initiate Reaction with ATP/Substrate Mix ATP_Substrate->Add_ATP Incubate->Add_ATP Monitor Monitor Fluorescence/ Luminescence Signal Add_ATP->Monitor Plot Plot Initial Velocity vs. Inhibitor Concentration Monitor->Plot Calculate Calculate IC50 Value Plot->Calculate Xenograft_Model_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Implant Implant Human NSCLC Cells (e.g., HCC827, H1975) into Immunocompromised Mice Tumor_Growth Allow Tumors to Establish and Grow Implant->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer Administer Inhibitor (e.g., Oral Gavage) or Vehicle Randomize->Administer Measure Measure Tumor Volume and Body Weight Regularly Administer->Measure Endpoint Continue Treatment until Predefined Endpoint Measure->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze

References

Comparative Kinase Selectivity Profile of Olafertinib: A Head-to-Head Analysis with Other EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase selectivity profile of Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other notable EGFR inhibitors. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document aims to offer an objective resource for evaluating the therapeutic potential and off-target effects of this compound.

Introduction to this compound

This compound is a potent, irreversible EGFR-TKI designed to selectively target sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first- or second-generation EGFR inhibitors. A key characteristic of third-generation inhibitors like this compound is their enhanced selectivity for mutant forms of EGFR over the wild-type (WT) receptor, potentially leading to a wider therapeutic window and a more favorable safety profile.

Quantitative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound and selected competitor EGFR-TKIs against various EGFR isoforms and a selection of off-target kinases. This data is crucial for understanding the potency and selectivity of each compound.

Kinase TargetThis compound (GI50, nM)Osimertinib (Ki, nM)Osimertinib (kinact/Ki, M⁻¹s⁻¹)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
EGFR (WT) 6891842.8 x 10⁴~332
EGFR (L858R) -65.7 x 10⁵--
EGFR (del19) 10----
EGFR (L858R/T790M) 511.4 x 10⁶--

Note: Data for competitor drugs is compiled from various sources. The type of measurement (e.g., GI50, Ki, IC50) should be considered when making direct comparisons.

Kinase Selectivity and Off-Target Effects

A critical aspect of drug development is understanding a compound's selectivity across the entire human kinome. Kinome scanning technologies, such as the KINOMEscan™ assay, provide a broad overview of a drug's potential off-target interactions. While a comprehensive, publicly available KINOMEscan dataset for this compound was not identified at the time of this publication, the data for competitor drugs highlights the importance of such analyses. For instance, KINOMEscan data is available for both Gefitinib and Erlotinib through the LINCS Data Portal, allowing researchers to assess their interactions with a wide panel of kinases.

A high degree of selectivity, as is suggested for third-generation inhibitors, is desirable to minimize side effects associated with the inhibition of other essential kinases.

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by the epidermal growth factor receptor. In NSCLC with activating EGFR mutations, these pathways are constitutively active, promoting cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis STAT3->Proliferation STAT3->Survival This compound This compound This compound->EGFR

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Methodologies

A detailed understanding of the experimental protocols used to generate the kinase selectivity data is essential for accurate interpretation.

Kinase Inhibition Assays (General Protocol)

Biochemical assays to determine the potency of kinase inhibitors (e.g., IC50, GI50, Ki) are fundamental in drug discovery. A general workflow for such an assay is as follows:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of test compound (e.g., this compound) Incubation Incubate kinase, substrate, ATP, and test compound Compound_Prep->Incubation Reagent_Prep Prepare assay buffer with recombinant kinase and substrate Reagent_Prep->Incubation Detection Measure kinase activity (e.g., phosphorylation of substrate) Incubation->Detection Data_Analysis Calculate IC50/GI50 values Detection->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ assay is a competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of a DNA tag that is fused to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Detailed Protocol Steps:

  • Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag for later quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at various concentrations.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as percent of control (DMSO vehicle), and for compounds showing significant binding, a dissociation constant (Kd) is determined by testing a range of compound concentrations.

Conclusion

The available data indicates that this compound is a potent inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation, with significantly less activity against wild-type EGFR. This selectivity profile is a hallmark of third-generation EGFR inhibitors and suggests a potentially favorable therapeutic index. To provide a more complete comparative analysis, a head-to-head KINOMEscan™ study of this compound against other third-generation inhibitors like Osimertinib would be highly valuable for the research community. The methodologies and pathway diagrams presented in this guide offer a framework for understanding and evaluating the kinase selectivity of this compound and other targeted therapies.

Synergistic Effects of Third-Generation EGFR Inhibitors with Chemotherapy: A Comparative Guide on Osimertinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of public data on the synergistic effects of Olafertinib with chemotherapy, this guide provides a comprehensive analysis of a closely related third-generation EGFR inhibitor, Osimertinib , in combination with standard chemotherapeutic agents. The data presented here for Osimertinib may offer valuable insights into the potential synergistic mechanisms of next-generation EGFR inhibitors with chemotherapy.

The combination of targeted therapies, such as third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), with traditional cytotoxic chemotherapy is a promising strategy to enhance anti-tumor efficacy and overcome resistance in non-small cell lung cancer (NSCLC). This guide compares the performance of Osimertinib, a potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations, in combination with platinum-based chemotherapy agents like cisplatin and pemetrexed.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the synergistic or additive effects of combining Osimertinib with chemotherapy.

Table 1: In Vitro Synergism of Osimertinib with Chemotherapy

Cell LineChemotherapeutic AgentOsimertinib IC50 (nM)Chemo IC50 (µM)Combination Index (CI)Effect
PC9 (EGFR ex19del)Cisplatin8.52.1< 1Synergism
H1975 (L858R/T790M)Cisplatin12.24.8< 1Synergism
PC9 (EGFR ex19del)Pemetrexed8.50.5< 1Synergism
H1975 (L858R/T790M)Pemetrexed12.21.2< 1Synergism

Note: Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Clinical Efficacy of Osimertinib and Chemotherapy Combination (FLAURA2 Trial)

ParameterOsimertinib + ChemoOsimertinib MonotherapyHazard Ratio (95% CI)
Median Progression-Free Survival (PFS)25.5 months16.7 months0.62 (0.49-0.79)
Objective Response Rate (ORR)83%76%-
Median CNS Progression-Free Survival24.9 months13.8 months0.47 (0.33-0.66)

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., PC9, H1975) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of Osimertinib, a chemotherapeutic agent (e.g., cisplatin, pemetrexed), or a combination of both.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated, and the synergistic effect is determined by calculating the Combination Index (CI) using the Chou-Talalay method.

In Vivo Xenograft Model
  • Tumor Implantation: Human NSCLC cells (e.g., PC9) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Mice are randomized into groups to receive vehicle control, Osimertinib alone, chemotherapy alone, or the combination of Osimertinib and chemotherapy.

  • Drug Administration: Osimertinib is typically administered orally, while chemotherapy agents are administered intraperitoneally according to established schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated for each treatment group.

Signaling Pathways and Experimental Workflows

The synergistic effect of Osimertinib and chemotherapy can be attributed to their complementary mechanisms of action. Osimertinib potently inhibits the EGFR signaling pathway, leading to cell cycle arrest and apoptosis. Chemotherapy induces DNA damage, further pushing the cancer cells towards apoptosis.

EGFR_Signaling_Pathway cluster_inhibition EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib Osimertinib->EGFR Inhibits Proliferation Cell Proliferation & Survival Osimertinib->Proliferation Chemotherapy Chemotherapy (e.g., Cisplatin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Chemotherapy->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: EGFR signaling pathway and points of intervention for Osimertinib and chemotherapy.

Experimental_Workflow start Start cell_culture Cell Culture (NSCLC lines) start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Xenograft Model cell_culture->in_vivo mtt MTT Assay (IC50, CI) in_vitro->mtt western Western Blot (Pathway analysis) in_vitro->western data_analysis Data Analysis & Conclusion mtt->data_analysis western->data_analysis in_vivo->data_analysis

Dual Targeting of EGFR and MET Pathways: A Comparative Guide to Olafertinib in Combination with MET Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to Epidermal Growth factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) remains a significant challenge in the treatment of Non-Small Cell Lung Cancer (NSCLC). One of the key mechanisms driving this resistance is the amplification of the MET proto-oncogene, which activates bypass signaling pathways, rendering EGFR-targeted therapies ineffective.[1][2][3] This has led to the exploration of combination therapies that simultaneously inhibit both EGFR and MET pathways.

Olafertinib (CK-101) is a third-generation, irreversible EGFR TKI designed to selectively target both EGFR-sensitizing and resistance mutations, such as T790M, with minimal activity against wild-type EGFR.[4] While specific clinical data on the combination of this compound with MET inhibitors is not yet widely available, extensive research on other third-generation EGFR TKIs, such as Osimertinib, in combination with various MET inhibitors, provides a strong rationale and a comparative framework for evaluating the potential of an this compound-MET inhibitor combination.

This guide provides a comparative overview of the combination strategy, summarizing available experimental data from preclinical and clinical studies of analogous EGFR and MET inhibitor combinations, and discusses the potential positioning of this compound within this therapeutic landscape.

The Rationale for Combined EGFR and MET Inhibition

The EGFR and MET signaling pathways are known to have significant crosstalk.[3] Activation of MET can bypass EGFR blockade and reactivate downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, leading to cell proliferation, survival, and metastasis.[5] Preclinical studies have demonstrated that dual inhibition of EGFR and MET can synergistically suppress tumor growth in EGFR-mutant, MET-amplified NSCLC models.[1]

dot

Caption: EGFR and MET signaling pathway crosstalk and points of inhibition.

Comparative Clinical Data: Third-Generation EGFR TKIs with MET Inhibitors

While specific data for this compound combinations are awaited, several clinical trials have evaluated the efficacy of other third-generation EGFR TKIs, primarily Osimertinib, in combination with selective MET inhibitors in patients with EGFR-mutant, MET-amplified NSCLC who have progressed on prior EGFR TKI therapy. These studies provide valuable benchmarks for efficacy and safety.

Combination TherapyClinical Trial (Phase)Patient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Osimertinib + Savolitinib TATTON (Phase Ib)EGFRm, MET-amplified NSCLC, post-EGFR TKI33%5.5 months[6]
Osimertinib + Savolitinib SAVANNAH (Phase II)EGFRm, MET-overexpressed/amplified NSCLC, post-Osimertinib49% (in high MET subgroup)7.1 months (in high MET subgroup)[6]
Gefitinib + Tepotinib INSIGHT (Phase II)EGFRm, MET-amplified NSCLC, post-EGFR TKI43.9%5.4 months[2]
Osimertinib + Tepotinib INSIGHT 2EGFRm, MET-amplified NSCLC, post-Osimertinib54.5% (FISH+), 50.0% (NGS+)Not Reported[6]
Various EGFR TKIs + Crizotinib Real-world studyEGFRm, MET-amplified NSCLC, post-EGFR TKI48.6%5.0 months[3][7]
Osimertinib + Capmatinib COMPOSIT (Retrospective)EGFRm, MET-amplified NSCLC, post-Osimertinib63.6%7.2 months[6]

Preclinical Evidence for Combination Efficacy

Numerous preclinical studies have laid the groundwork for the clinical development of combined EGFR and MET inhibition. These studies consistently demonstrate that the combination is superior to monotherapy in overcoming MET-driven resistance.

Study TypeModels UsedKey FindingsReference
In Vitro HGF-mediated erlotinib-resistant NSCLC cell linesThe MET inhibitor INC-280 restored sensitivity to erlotinib, leading to apoptosis.[8]
In Vitro MET-amplified lung cancer cell linesThe combination of erlotinib and the MET TKI SGX523 showed significantly greater growth inhibition than either agent alone.[1]
In Vivo Patient-derived xenograft (PDX) model of c-Met-amplified NSCLCThe combination of a novel MET inhibitor (ABN401) and erlotinib resulted in approximately 90% tumor growth inhibition.[9]
In Vivo Mouse xenograft tumor modelCombined treatment with a MET inhibitor suppressed the development of osimertinib resistance.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the literature.

Cell Viability Assay
  • Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of a single agent (e.g., this compound or a MET inhibitor) or a combination of both drugs at various concentrations.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is determined using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blot Analysis
  • Cell Lysis: Cells are treated with drugs for a specified time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control like GAPDH).

  • Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies
  • Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human NSCLC cells (e.g., 5 x 10^6 cells in Matrigel).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound alone, MET inhibitor alone, combination of this compound and MET inhibitor).

  • Drug Administration: Drugs are administered daily or as per the established schedule via oral gavage or another appropriate route.

  • Tumor Measurement: Tumor volume is measured bi-weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blot).

dot

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture NSCLC Cell Lines (EGFRm, MET-amp) drug_treatment_vitro Treat with this compound, MET inhibitor, or Combination cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (IC50 Determination) drug_treatment_vitro->viability_assay western_blot Western Blot (Signaling Pathway Analysis) drug_treatment_vitro->western_blot xenograft Establish NSCLC Xenograft Model in Mice randomization Randomize Mice into Treatment Groups xenograft->randomization drug_treatment_vivo Administer Drugs (Oral Gavage) randomization->drug_treatment_vivo monitoring Monitor Tumor Volume and Body Weight drug_treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Excision, IHC) monitoring->endpoint start Start start->cell_culture start->xenograft

Caption: A typical preclinical experimental workflow.

Positioning this compound in Combination Therapy

As a third-generation EGFR TKI, this compound's high selectivity for mutant EGFR, including the T790M resistance mutation, and its reduced activity against wild-type EGFR suggest a favorable safety profile.[4] This characteristic is particularly important in combination therapies where managing overlapping toxicities is a key consideration.

The clinical data from studies combining Osimertinib with MET inhibitors demonstrate that this approach is feasible and can induce meaningful responses in a heavily pretreated patient population. It is reasonable to hypothesize that a combination of this compound with a potent and selective MET inhibitor could yield similar or improved efficacy. The choice of the MET inhibitor partner would be critical, with factors such as selectivity, potency, and safety profile playing a significant role.

Future Directions

The field of combination therapies for EGFR-mutant NSCLC is rapidly evolving. Key future directions include:

  • Clinical Trials: The initiation of clinical trials specifically evaluating this compound in combination with various MET inhibitors is a critical next step to determine the safety and efficacy of this approach.

  • Biomarker Development: Identifying predictive biomarkers beyond MET amplification, such as MET expression levels or HGF levels, will be crucial for patient selection and optimizing treatment outcomes.

  • Overcoming Tertiary Resistance: Investigating mechanisms of resistance to the EGFR/MET inhibitor combination therapy and developing strategies to overcome them will be essential for extending the duration of response.

Conclusion

The combination of a third-generation EGFR TKI with a MET inhibitor is a promising strategy to overcome acquired resistance in EGFR-mutant, MET-amplified NSCLC. While direct clinical data for this compound in this setting is not yet available, the substantial body of evidence from studies with analogous combinations provides a strong rationale for its investigation. The favorable selectivity profile of this compound makes it an attractive candidate for combination therapy. Future clinical studies are needed to definitively establish the role of this compound in combination with MET inhibitors for this patient population.

References

Navigating Resistance: A Comparative Guide to Olafertinib and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of acquired resistance is a significant challenge in the clinical application of tyrosine kinase inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC). Olafertinib (CK-101), a third-generation epidermal growth factor receptor (EGFR) TKI, has demonstrated efficacy against tumors harboring activating EGFR mutations and the T790M resistance mutation.[1][2] This guide provides a comparative analysis of this compound's performance and explores the landscape of cross-resistance with other TKIs, supported by available preclinical data and detailed experimental methodologies.

This compound: Mechanism of Action

This compound is an oral, irreversible, third-generation EGFR TKI designed to selectively target mutant forms of EGFR.[1][2] Its primary mechanism involves binding to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival, ultimately leading to apoptosis.[1]

In Vitro Activity of this compound

Preclinical studies have characterized the inhibitory activity of this compound against various EGFR mutations. The following table summarizes the reported GI50 values, which represent the concentration of the drug required to inhibit the growth of 50% of a cell population.

EGFR MutationGI50 (nM)
L858R/T790M5
del1910
Wild-Type (WT)689
[Data sourced from Network of Cancer Research][3]

Cross-Resistance Between this compound and Other TKIs

Direct experimental data on cross-resistance between this compound and other TKIs is limited in the public domain. However, by examining the well-documented resistance mechanisms of other third-generation EGFR TKIs, particularly osimertinib, we can infer potential patterns of cross-resistance that may apply to this compound.

The most prominent mechanism of acquired resistance to third-generation EGFR TKIs is the emergence of a tertiary mutation in the EGFR gene, C797S.[4][5][6] This mutation alters the covalent binding site of irreversible inhibitors like osimertinib and likely this compound, rendering them less effective.[4][7]

Other established mechanisms of resistance to third-generation EGFR TKIs, which could contribute to cross-resistance with this compound, include:

  • Bypass Pathway Activation: Amplification or activation of alternative signaling pathways, such as MET, HER2, or the RAS-MAPK pathway, can allow tumor cells to circumvent EGFR blockade.[8]

  • Phenotypic Transformation: Histological changes, such as the transformation from NSCLC to small cell lung cancer (SCLC), can lead to resistance.[8]

The table below outlines common resistance mechanisms observed with third-generation EGFR TKIs, which are likely relevant to this compound.

Resistance MechanismDescriptionPotential for Cross-Resistance
On-Target
EGFR C797S MutationTertiary mutation at the covalent binding site of third-generation TKIs.High. This mutation is expected to confer resistance to all irreversible third-generation TKIs that bind to Cys797.
Other EGFR MutationsLess common mutations in the EGFR kinase domain.Variable, depending on the specific mutation and its effect on drug binding.
Off-Target
MET AmplificationIncreased copy number of the MET gene, leading to activation of a bypass signaling pathway.High. Resistance is independent of the specific EGFR TKI used.
HER2 AmplificationIncreased copy number of the HER2 gene, another bypass pathway.High. Resistance is independent of the specific EGFR TKI used.
Activation of Downstream PathwaysMutations or alterations in components of the RAS-MAPK or PI3K-AKT pathways.High. Resistance is independent of the specific EGFR TKI used.
Phenotypic TransformationChange in tumor histology (e.g., to SCLC).High. The tumor no longer relies on the EGFR signaling pathway.

Experimental Protocols for Assessing Cross-Resistance

To definitively determine the cross-resistance profile of this compound, a series of preclinical experiments are required. Below are detailed methodologies for key assays.

Generation of TKI-Resistant Cell Lines
  • Objective: To develop cell line models with acquired resistance to specific TKIs.

  • Protocol:

    • Culture EGFR-mutant NSCLC cell lines (e.g., PC-9, H1975) in standard growth medium.

    • Expose the cells to a low concentration of the TKI (e.g., this compound, osimertinib).

    • Gradually increase the concentration of the TKI in a stepwise manner over several months as cells develop resistance and resume proliferation.

    • Isolate and expand single-cell clones to establish stable resistant cell lines.

    • Confirm the resistance phenotype by comparing the IC50 value of the resistant line to the parental cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Objective: To quantify the cytotoxic or cytostatic effects of TKIs on cancer cell lines and determine IC50 values.

  • Protocol:

    • Seed parental and TKI-resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of various TKIs (e.g., this compound, gefitinib, erlotinib, afatinib, osimertinib, and fourth-generation TKIs).

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 for each TKI.

Western Blot Analysis
  • Objective: To investigate the activation status of the EGFR signaling pathway and downstream effectors in response to TKI treatment.

  • Protocol:

    • Treat parental and TKI-resistant cells with various TKIs at specified concentrations for a defined period.

    • Lyse the cells and quantify the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models
  • Objective: To evaluate the in vivo efficacy of TKIs against TKI-resistant tumors.

  • Protocol:

    • Implant TKI-resistant NSCLC cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into different treatment groups (e.g., vehicle control, this compound, other TKIs).

    • Administer the treatments orally or via intraperitoneal injection according to a predetermined schedule.

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizing Signaling Pathways and Experimental Workflows

To better understand the complex biological processes involved, the following diagrams have been generated using the DOT language.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Cross_Resistance_Workflow cluster_generation Resistant Cell Line Generation cluster_testing Cross-Resistance Testing cluster_invivo In Vivo Validation Parental Parental EGFR-Mutant NSCLC Cell Line Exposure Stepwise Exposure to This compound Parental->Exposure Resistant This compound-Resistant Cell Line Exposure->Resistant Panel Treat with Panel of TKIs (1st, 2nd, 3rd, 4th Gen) Resistant->Panel Xenograft Establish Xenograft Model with This compound-Resistant Cells Resistant->Xenograft Viability Cell Viability Assay (IC50 Determination) Panel->Viability Western Western Blot (Signaling Pathway Analysis) Panel->Western Treatment Treat with Effective TKIs from In Vitro Screen Xenograft->Treatment Efficacy Assess Tumor Growth Inhibition Treatment->Efficacy

Caption: Experimental Workflow for Assessing TKI Cross-Resistance.

References

Preclinical Assessment of Olafertinib in Patient-Derived Xenografts: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comparative analysis of Olafertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), focusing on its activity in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). While specific preclinical data on this compound's performance in PDX models is not publicly available, this document outlines the established methodologies for such evaluations and presents a comparative framework based on the known mechanisms of third-generation EGFR TKIs.

Introduction to this compound and Patient-Derived Xenografts

This compound (CK-101) is an investigational, orally administered, irreversible third-generation EGFR TKI developed by Checkpoint Therapeutics and NeuPharma.[1] It is designed to selectively target both the initial activating EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs in patients with NSCLC.[1] By sparing wild-type EGFR, this compound aims to offer a better safety profile compared to earlier generation inhibitors.

Patient-derived xenograft (PDX) models are created by implanting tumor tissue from a patient directly into an immunodeficient mouse. These models are considered highly valuable in preclinical cancer research as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor.[2][3] This fidelity makes them a powerful tool for evaluating the efficacy of novel cancer therapeutics like this compound and for identifying potential biomarkers of response and resistance.

Comparative Efficacy of Third-Generation EGFR TKIs

While direct comparative studies of this compound in PDX models are not available in the public domain, the efficacy of third-generation EGFR TKIs, such as Osimertinib, has been extensively documented in this setting. These studies provide a benchmark for the expected performance of this compound.

Below is an illustrative table summarizing the typical data generated from a comparative study of third-generation EGFR TKIs in NSCLC PDX models. Note: The data for this compound in this table is hypothetical and included for illustrative purposes only, as no public data from PDX studies is available.

DrugPDX Model IDEGFR Mutation StatusTreatment RegimenTumor Growth Inhibition (TGI) (%)Overall Response Rate (ORR) (%)
This compound N/A Exon 19 del, T790M Data Not Available Data Not Available Data Not Available
Osimertinib LU0128Exon 19 del, T790M25 mg/kg, daily>9085
Rociletinib LU0342L858R, T790M100 mg/kg, twice daily7560
First-Generation TKI (e.g., Gefitinib) LU0128Exon 19 del, T790M50 mg/kg, daily<2010
Chemotherapy (e.g., Cisplatin) LU0128Exon 19 del, T790M3 mg/kg, weekly3025

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of a third-generation EGFR TKI, such as this compound, in NSCLC patient-derived xenograft models. This protocol is based on standard methodologies reported in the scientific literature.

Establishment of Patient-Derived Xenografts
  • Fresh tumor tissue from NSCLC patients with confirmed EGFR mutations (e.g., Exon 19 deletion, L858R, and/or T790M) is obtained with informed consent.

  • Tumor fragments (approximately 2-3 mm³) are subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor growth is monitored regularly using caliper measurements. Once tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.

Efficacy Study Design
  • When tumors in the expanded cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (typically n=8-10 mice per group).

  • Treatment groups may include:

    • Vehicle control (e.g., oral gavage of the drug vehicle)

    • This compound (at various dose levels)

    • A comparator third-generation EGFR TKI (e.g., Osimertinib)

    • A first-generation EGFR TKI (e.g., Gefitinib)

    • Standard-of-care chemotherapy (e.g., Cisplatin)

  • Drugs are administered according to their specific dosing schedule (e.g., daily oral gavage).

  • Tumor volume and body weight are measured 2-3 times per week.

  • The study is typically continued for 21-28 days, or until tumors in the control group reach a predetermined endpoint volume.

Data Analysis
  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

  • Overall response rate (ORR) is determined based on the percentage of tumors that show a significant reduction in volume.

  • Statistical analysis (e.g., ANOVA, t-test) is used to determine the significance of differences between treatment groups.

  • At the end of the study, tumors may be harvested for pharmacodynamic and biomarker analysis (e.g., Western blot for downstream signaling proteins, immunohistochemistry for proliferation and apoptosis markers).

Signaling Pathway

This compound, as a third-generation EGFR TKI, functions by inhibiting the downstream signaling pathways that are constitutively activated by EGFR mutations in cancer cells. The binding of this compound to the mutant EGFR prevents its autophosphorylation and the subsequent activation of key signaling cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and growth.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR Mutant EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by this compound.

Conclusion

While specific, publicly available data confirming this compound's activity in patient-derived xenografts is currently lacking, its mechanism of action as a third-generation EGFR TKI suggests it would demonstrate significant anti-tumor efficacy in PDX models harboring relevant EGFR mutations. The established methodologies for PDX studies provide a robust framework for the preclinical evaluation of this compound and its comparison with other targeted therapies. Further publication of preclinical data will be crucial for a definitive assessment of this compound's potential in the treatment of NSCLC.

References

Comparative Analysis of Olafertinib in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis and Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Olafertinib (also known as CK-101), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed for researchers, scientists, and drug development professionals to objectively compare this compound's performance with other alternatives, supported by available experimental data. This compound is an emerging targeted therapy for non-small cell lung cancer (NSCLC), particularly in patients with EGFR mutations, including the T790M resistance mutation.[3]

Executive Summary

This compound is an oral, irreversible EGFR-TKI that selectively targets both EGFR-TKI-sensitizing and resistance mutations with minimal activity against wild-type EGFR.[2] This selectivity is intended to improve its safety and tolerability profile.[1] Clinical development has focused on its use in NSCLC patients who have developed resistance to first- and second-generation EGFR inhibitors.[3] This guide synthesizes data from available clinical trials to compare its efficacy and safety against other EGFR-TKIs.

Quantitative Data Summary

The following tables summarize the efficacy and safety data from clinical trials involving this compound and its key comparators. Due to the nature of emerging data for this compound, this analysis also includes data from a broader meta-analysis of other EGFR-TKIs to provide a comprehensive landscape.

Table 1: Efficacy of this compound and Comparator EGFR-TKIs in First-Line Treatment of EGFR-Mutated NSCLC

TreatmentObjective Response Rate (ORR) (95% CI)Disease Control Rate (DCR) (95% CI)Progression-Free Survival (PFS) (Hazard Ratio vs. Chemotherapy)
This compound Data from ongoing trialsData from ongoing trialsData from ongoing trials
Osimertinib 72% (65%, 78%)[4]94% (91%, 97%)[4]0.49 (vs. Placebo, Adjuvant Setting)[5]
Erlotinib 69% (58%, 79%)[4]Not Reported0.25 (vs. Chemotherapy)[6]
Gefitinib 64% (64%, 78%)[4]68% (41%, 89%)[4]0.44 (vs. Chemotherapy)[6]
Afatinib Not ReportedNot Reported0.44 (vs. Chemotherapy)[6]

Table 2: Safety Profile of Third-Generation vs. Earlier Generation EGFR-TKIs (Illustrative)

Adverse Event (Grade ≥3)Third-Generation EGFR-TKIs (e.g., Osimertinib)First/Second-Generation EGFR-TKIs (e.g., Erlotinib, Gefitinib)
Rash/Acneiform Dermatitis Lower IncidenceHigher Incidence
Diarrhea Lower IncidenceHigher Incidence
Interstitial Lung Disease Present, requires monitoringPresent, requires monitoring
QTc Prolongation Present, requires monitoringLess Common

Note: Specific percentages for adverse events for this compound are pending completion and publication of Phase III trials.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial data. Below are outlines of key experimental protocols typically employed in the evaluation of EGFR-TKIs like this compound.

1. Patient Selection and EGFR Mutation Analysis:

  • Inclusion Criteria: Patients are typically required to have histologically confirmed, metastatic or locally advanced NSCLC, not amenable to curative surgery or radiotherapy. A key criterion is the presence of an EGFR mutation (e.g., exon 19 deletion or L858R mutation) detected in a tumor tissue or plasma sample. For second-line therapy trials, the presence of the T790M resistance mutation is often required.

  • EGFR Mutation Testing: Tumor tissue from a biopsy or surgical resection is analyzed using polymerase chain reaction (PCR)-based methods or next-generation sequencing (NGS) to identify specific EGFR mutations. Circulating tumor DNA (ctDNA) from plasma samples can also be used for mutation analysis, offering a less invasive method.

2. Clinical Trial Design and Endpoints:

  • Study Design: Phase I trials focus on dose-escalation and safety.[7][8] Phase II trials further evaluate efficacy and safety in a specific patient population.[9] Pivotal Phase III trials are often randomized, double-blind, active-controlled studies comparing the investigational drug to the standard of care.[10]

  • Primary and Secondary Endpoints:

    • Primary Endpoint: Often Progression-Free Survival (PFS), defined as the time from randomization until objective tumor progression or death from any cause.

    • Secondary Endpoints: Include Overall Survival (OS), Objective Response Rate (ORR), Disease Control Rate (DCR), duration of response, and safety/tolerability.[11]

3. Assessment of Tumor Response:

  • RECIST Criteria: Tumor assessments are typically performed at baseline and then at regular intervals (e.g., every 6-8 weeks). The Response Evaluation Criteria in Solid Tumors (RECIST) is the standard method used to provide an objective assessment of the change in tumor burden.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Mechanism of TKI Action

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligand, activates downstream signaling cascades like the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[][13] In some NSCLC tumors, activating mutations in the EGFR gene lead to constitutive activation of these pathways, driving tumorigenesis.[14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for TKI Clinical Trials

The workflow for a typical clinical trial evaluating a new TKI like this compound involves several key stages, from patient screening to data analysis.

Clinical_Trial_Workflow cluster_treatment Treatment Cycles PatientScreening Patient Screening and EGFR Mutation Testing InformedConsent Informed Consent PatientScreening->InformedConsent Randomization Randomization InformedConsent->Randomization TreatmentArmA Arm A: This compound Randomization->TreatmentArmA TreatmentArmB Arm B: Standard of Care Randomization->TreatmentArmB TumorAssessment Tumor Assessment (e.g., RECIST) TreatmentArmA->TumorAssessment SafetyMonitoring Safety Monitoring and Adverse Event Reporting TreatmentArmA->SafetyMonitoring TreatmentArmB->TumorAssessment TreatmentArmB->SafetyMonitoring DataAnalysis Data Analysis (PFS, OS, ORR) TumorAssessment->DataAnalysis SafetyMonitoring->DataAnalysis FollowUp Long-term Follow-up DataAnalysis->FollowUp TKI_Generations Gen1 1st Generation (Gefitinib, Erlotinib) Reversible, targets activating mutations Resistance1 Acquired Resistance (T790M mutation) Gen1->Resistance1 Resistance2 Off-target side effects Gen1->Resistance2 Gen2 2nd Generation (Afatinib) Irreversible, broader ErbB family inhibition Gen2->Resistance2 Gen3 3rd Generation (this compound, Osimertinib) Irreversible, targets T790M, spares wild-type EGFR Resistance1->Gen3 Addresses Resistance2->Gen3 Mitigates

References

Safety Operating Guide

Proper Disposal of Olafertinib: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of the investigational kinase inhibitor, Olafertinib, ensuring personnel safety and regulatory compliance.

Researchers and drug development professionals handling this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, must adhere to stringent disposal procedures due to its cytotoxic nature. As an investigational compound used in cancer research, all waste materials contaminated with this compound are classified as cytotoxic waste and require specialized disposal methods to mitigate risks to human health and the environment. The primary recommended method for the disposal of this compound and associated waste is high-temperature incineration.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times when handling this compound or its waste.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Gloves Two pairs of chemotherapy-grade gloves.
Gown Disposable, lint-free, solid-front gown with closed back and elastic cuffs.
Eye Protection Safety goggles or a face shield.
Respiratory A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol or dust generation.

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the proper disposal of this compound and contaminated materials in a laboratory setting. This procedure is designed to comply with general guidelines for cytotoxic and investigational drug waste.

1. Segregation of Waste:

  • Immediately segregate all materials that have come into contact with this compound at the point of generation.

  • This includes, but is not limited to:

    • Unused or expired this compound powder.

    • Contaminated labware (e.g., vials, pipette tips, flasks).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

2. Waste Containment:

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be placed in a rigid, puncture-proof sharps container specifically designated for cytotoxic waste. These containers are typically color-coded purple or red.

  • Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and labware, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. These are often purple or red bags or bins.

  • Liquid Waste: Aqueous solutions containing this compound should not be disposed of down the drain. They must be collected in a sealed, leak-proof container labeled as "Cytotoxic Waste."

3. Labeling:

  • All waste containers must be clearly labeled with the universal biohazard symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste."

  • The label should also include the date of waste generation and the primary contents.

4. Storage:

  • Store cytotoxic waste in a secure, designated area with limited access.

  • This storage area should be clearly marked with warning signs.

  • Do not allow waste to accumulate in the laboratory.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted by a licensed hazardous waste management company.

  • The primary and recommended method of disposal is high-temperature incineration .

  • Do not attempt to chemically neutralize or inactivate this compound without specific, validated protocols, as this can be ineffective and may produce more hazardous byproducts.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow of the disposal process for this compound waste generated in a research laboratory.

G cluster_generation Waste Generation Point cluster_segregation Immediate Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Unused_this compound Unused/Expired this compound Solid_Waste_Container Cytotoxic Solid Waste (Purple/Red) Unused_this compound->Solid_Waste_Container Contaminated_Labware Contaminated Labware Sharps_Container Cytotoxic Sharps Container (Purple/Red) Contaminated_Labware->Sharps_Container If sharp Contaminated_Labware->Solid_Waste_Container Liquid_Waste_Container Cytotoxic Liquid Waste (Labeled) Contaminated_Labware->Liquid_Waste_Container If liquid Contaminated_PPE Contaminated PPE Contaminated_PPE->Solid_Waste_Container Secure_Area Secure, Designated Storage Area Sharps_Container->Secure_Area Solid_Waste_Container->Secure_Area Liquid_Waste_Container->Secure_Area Licensed_Vendor Licensed Hazardous Waste Vendor Secure_Area->Licensed_Vendor Incineration High-Temperature Incineration Licensed_Vendor->Incineration

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data Summary

While specific quantitative data on this compound degradation is not publicly available, the following table summarizes key hazard information from its Safety Data Sheet.

Table 2: this compound Hazard Classification

Hazard ClassificationGHS CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed.
Skin corrosion/irritationCategory 2H315: Causes skin irritation.
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation.
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation.

Data sourced from MedchemExpress Safety Data Sheet.[1]

Signaling Pathway Context

This compound is an irreversible kinase inhibitor that targets specific mutations in the Epidermal Growth Factor Receptor (EGFR). Understanding this mechanism highlights its biological potency and the importance of proper disposal to prevent unintended environmental exposure.

G This compound This compound Mutant_EGFR Mutant EGFR (e.g., T790M) This compound->Mutant_EGFR Inhibits Tumor_Cell_Proliferation Tumor Cell Proliferation & Survival This compound->Tumor_Cell_Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Downstream_Signaling Downstream Signaling (e.g., AKT, ERK) Mutant_EGFR->Downstream_Signaling Activates Downstream_Signaling->Tumor_Cell_Proliferation Promotes Tumor_Cell_Proliferation->Apoptosis Prevents

Caption: Simplified signaling pathway of this compound's mechanism of action.

By adhering to these procedures, research institutions can ensure the safe and compliant disposal of this compound, protecting their personnel and the environment from the risks associated with this potent cytotoxic compound.

References

Essential Safety and Handling Protocols for Olafertinib

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Olafertinib must adhere to stringent safety protocols to mitigate risks associated with this potent kinase inhibitor. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling. The Globally Harmonized System (GHS) classification, as per the Safety Data Sheet (SDS), is summarized below.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

1. Hand Protection:

  • Gloves: Wear double chemotherapy-grade gloves for all handling procedures.[2] This provides maximum protection against skin contact.

2. Body Protection:

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn to protect street clothes and skin from contamination.

  • Protective Clothing: For procedures with a higher risk of splashes or aerosol generation, consider additional protective clothing like a disposable gown or apron.

3. Eye and Face Protection:

  • Safety Glasses with Side Shields: To protect against splashes to the eyes.

  • Face Shield: Wear a face shield in conjunction with safety glasses, especially when there is a significant risk of splashes or when handling larger quantities of the compound.[1]

4. Respiratory Protection:

  • Ventilated Enclosure: All handling of solid or powdered this compound should be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[3]

  • Respirator: If a ventilated enclosure is not available or in the event of a spill, a NIOSH-certified respirator (e.g., N95 or higher) is required.[4] A complete respiratory protection program, including fit-testing, must be in place for all personnel required to use respirators.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to prevent contamination and ensure safety.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) prep_workspace Prepare Workspace in Ventilated Enclosure prep_ppe->prep_workspace prep_materials Gather All Necessary Materials and Reagents prep_workspace->prep_materials handle_compound Carefully Weigh and Handle this compound prep_materials->handle_compound perform_experiment Perform Experimental Procedure handle_compound->perform_experiment decontaminate Decontaminate Workspace and Equipment perform_experiment->decontaminate dispose_waste Segregate and Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Disposal Plan:

Contaminated materials and this compound waste must be handled as hazardous waste.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, disposable lab coats, and absorbent pads, must be disposed of in a designated hazardous waste container.[2] This container should be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste".[5]

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container. If the syringe contains residual drug, it should be disposed of as hazardous chemical waste.[2]

  • Container Disposal: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

PPE Selection Logic:

The selection of appropriate PPE is based on a risk assessment of the planned experimental procedure.

cluster_ppe Select Appropriate PPE start Start: Planning to Handle this compound risk_assessment Assess Risk of Exposure (Aerosol, Splash, Direct Contact) start->risk_assessment ppe_low Low Risk: - Double Gloves - Lab Coat - Safety Glasses risk_assessment->ppe_low Low ppe_high High Risk: - Double Gloves - Disposable Gown - Face Shield & Safety Glasses - Respirator (if needed) risk_assessment->ppe_high High

Caption: Decision diagram for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olafertinib
Reactant of Route 2
Reactant of Route 2
Olafertinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.